molecular formula C12H11BrN2O2 B581314 Ethyl 3-amino-7-bromoquinoline-2-carboxylate CAS No. 1260807-99-5

Ethyl 3-amino-7-bromoquinoline-2-carboxylate

Cat. No.: B581314
CAS No.: 1260807-99-5
M. Wt: 295.136
InChI Key: UHKVUBKBFDPSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-7-bromoquinoline-2-carboxylate ( 1260807-99-5) is a high-purity brominated quinoline derivative supplied for advanced research and development purposes. This compound, with the molecular formula C12H11BrN2O2 and a molecular weight of 295.13 g/mol, serves as a versatile and critical building block in medicinal chemistry and organic synthesis . The quinoline core, substituted with an amino group, a bromine atom, and an ethyl ester, provides multiple sites for chemical modification, making it a valuable precursor for constructing more complex molecules . Studies on related 3-aminoquinoline derivatives highlight their significant potential in pharmaceutical research, including investigations into antimicrobial agents and compounds with analgesic and anti-inflammatory properties . The bromine atom at the 7-position is particularly useful for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. This product is intended for use in research laboratories as a synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle this material in accordance with all applicable laboratory safety protocols .

Properties

IUPAC Name

ethyl 3-amino-7-bromoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKVUBKBFDPSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719243
Record name Ethyl 3-amino-7-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260807-99-5
Record name Ethyl 3-amino-7-bromoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-amino-7-bromoquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-amino-7-bromoquinoline-2-carboxylate, a quinoline derivative of interest in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, and the functionalization at the 2, 3, and 7 positions offers a versatile platform for the development of novel molecular entities. This document outlines a plausible synthetic route, detailed experimental protocols, and the expected analytical data for the title compound.

Synthesis

The synthesis of this compound can be achieved in a two-step process. The first step involves the formation of the quinoline core to yield 3-amino-7-bromoquinoline-2-carboxylic acid, followed by an esterification reaction to obtain the final ethyl ester.

Step 1: Synthesis of 3-Amino-7-bromoquinoline-2-carboxylic acid

A common and effective method for the synthesis of the quinoline ring system is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] In this case, 2-amino-4-bromobenzaldehyde would be reacted with a suitable three-carbon building block that can provide the C2-carboxylic acid and C3-amino functionalities. A variation of this approach involves the reaction of 2-amino-4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by hydrolysis of the resulting nitrile and ester.

Step 2: Esterification of 3-Amino-7-bromoquinoline-2-carboxylic acid

The carboxylic acid can be converted to the corresponding ethyl ester via standard esterification procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4]

Experimental Protocols

Synthesis of 3-Amino-7-bromoquinoline-2-carboxylic acid

A plausible experimental protocol is as follows:

  • To a solution of 2-amino-4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of a base like piperidine or sodium ethoxide.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled, and the intermediate product is precipitated by the addition of water.

  • The crude intermediate is then subjected to hydrolysis by heating with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to convert the nitrile and ester groups to the carboxylic acid and amino group, respectively.

  • After hydrolysis, the solution is neutralized with an acid (if a basic hydrolysis was performed) or a base (if an acidic hydrolysis was performed) to precipitate the 3-amino-7-bromoquinoline-2-carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound

A general protocol for the esterification is as follows:

  • Suspend 3-amino-7-bromoquinoline-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on its structure and data from analogous compounds.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₂H₁₁BrN₂O₂
Molecular Weight 295.13 g/mol
Appearance Expected to be a solid
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Table 2: Hypothesized ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1d1HH-4
~7.8d1HH-5
~7.6dd1HH-6
~7.9d1HH-8
~5.5br s2H-NH₂
~4.4q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃

Note: Chemical shifts are estimations and may vary based on solvent and experimental conditions. Coupling constants would need to be determined from the actual spectrum.

Table 3: Hypothesized ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~148C-8a
~145C-3
~138C-4
~130C-6
~128C-5
~125C-4a
~122C-7
~120C-8
~118C-2
~62-OCH₂CH₃
~14-OCH₂CH₃

Note: These are predicted chemical shifts based on known quinoline derivatives and substituent effects.[5][6]

Table 4: Hypothesized Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, BroadN-H stretching (amino group)
3100-3000MediumAromatic C-H stretching
2980-2850MediumAliphatic C-H stretching
~1720StrongC=O stretching (ester)
1620-1580Medium-StrongC=C and C=N stretching (quinoline ring)
~1250StrongC-O stretching (ester)
~800StrongC-Br stretching

Note: IR absorption bands are characteristic of the functional groups present in the molecule.[7][8][9][10]

Table 5: Hypothesized Mass Spectrometry (MS) Data

m/zInterpretation
294/296[M]⁺ molecular ion peak (characteristic isotopic pattern for Bromine)
249/251[M - OCH₂CH₃]⁺
221/223[M - COOCH₂CH₃]⁺

Note: The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[11][12][13][14]

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Quinoline Formation cluster_step2 Step 2: Esterification 2-amino-4-bromobenzaldehyde 2-amino-4- bromobenzaldehyde Reaction1 Base-catalyzed condensation & Hydrolysis 2-amino-4-bromobenzaldehyde->Reaction1 Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Reaction1 Carboxylic_acid 3-amino-7-bromoquinoline- 2-carboxylic acid Reaction1->Carboxylic_acid Final_Product Ethyl 3-amino-7-bromoquinoline- 2-carboxylate Carboxylic_acid->Final_Product Reflux Ethanol Ethanol Ethanol->Final_Product Acid_catalyst H₂SO₄ (cat.) Acid_catalyst->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow Synthesis Synthesis of Crude Product Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final_Analysis Data Analysis and Structural Confirmation NMR->Final_Analysis IR->Final_Analysis MS->Final_Analysis

Caption: General experimental workflow for synthesis and characterization.

References

Spectroscopic and Synthetic Profile of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 3-amino-7-bromoquinoline-2-carboxylate, with the CAS Number 1260807-99-5, is a substituted quinoline derivative. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the amino and bromo substituents on the quinoline ring, along with the ethyl ester group, suggests its potential as a versatile building block for the synthesis of more complex molecules with therapeutic interest. This technical guide provides a summary of its key chemical identifiers and predicted spectroscopic data based on the analysis of structurally related compounds. A plausible synthetic route and a general workflow for its characterization are also presented.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₁BrN₂O₂[1]
Molecular Weight 295.13 g/mol [1]
CAS Number 1260807-99-5[1]

Predicted Spectroscopic Data

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.2-8.4s1HH4
~8.0-8.2d1HH5
~7.8-8.0d1HH8
~7.5-7.7dd1HH6
~5.5-6.5br s2H-NH₂
4.3-4.5q2H-OCH₂CH₃
1.3-1.5t3H-OCH₂CH₃
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~165-168C=O (ester)
~145-148C2
~140-143C8a
~135-138C7
~130-133C4
~128-130C5
~125-128C6
~120-123C8
~118-120C4a
~110-115C3
~60-62-OCH₂CH₃
~14-16-OCH₂CH₃
Predicted IR Data
Wavenumber (cm⁻¹)Functional Group
3450-3300N-H stretch (amino group)
3100-3000C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic)
1720-1700C=O stretch (ester)
1620-1580C=C stretch (aromatic)
1250-1200C-O stretch (ester)
~800C-Br stretch
Predicted Mass Spectrometry Data
m/zInterpretation
294/296[M]⁺ molecular ion peak (presence of Br isotope)
249/251[M - OCH₂CH₃]⁺
221/223[M - COOCH₂CH₃]⁺

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step process starting from commercially available precursors. A common method for constructing the quinoline ring is the Friedländer annulation.

Step 1: Synthesis of 2-amino-4-bromobenzaldehyde. This intermediate can be prepared from 4-bromo-2-nitrotoluene through oxidation of the methyl group to an aldehyde, followed by reduction of the nitro group to an amine.

Step 2: Friedländer Annulation. The condensation of 2-amino-4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst (e.g., piperidine or sodium ethoxide) would yield the corresponding 3-acetyl-7-bromoquinolin-2-one.

Step 3: Conversion to the target molecule. The 3-acetyl group can be converted to a carboxylic acid via haloform reaction, followed by esterification with ethanol. The quinolin-2-one can be converted to the 2-chloroquinoline, and subsequent amination at the 3-position would lead to the final product.

Alternatively, a more direct approach could involve the reaction of 2-amino-4-bromobenzaldehyde with ethyl 2-cyanoacetate, which upon cyclization would form an aminoquinoline derivative.

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound like this compound.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization of a Novel Compound cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

References

Physicochemical Properties of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the available physicochemical data for Ethyl 3-amino-7-bromoquinoline-2-carboxylate. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data for this compound remains largely unavailable. Vendor information confirms its existence and commercial availability, but detailed characterization data is not provided. This document summarizes the foundational information that has been identified and provides context through the analysis of structurally related compounds.

Core Compound Identification

A summary of the basic identification and supplier-provided data for this compound is presented in Table 1.

Table 1: Core Identification of this compound

PropertyValueSource
CAS Number 1260807-99-5BioOrganics[1]
Molecular Formula C₁₂H₁₁BrN₂O₂BioOrganics[1]
Molecular Weight 327.23 g/mol BioOrganics[1]
Purity >98%BioOrganics[1]
Appearance No Data AvailableBioOrganics[1]
Storage Condition No Data AvailableBioOrganics[1]

Experimental Data and Protocols

A thorough search for experimental data, including melting point, boiling point, solubility, and spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound, did not yield any specific published results. Consequently, detailed experimental protocols for the characterization of this specific molecule cannot be provided at this time.

Data on Structurally Related Compounds

To provide a frame of reference, physicochemical and computational data for several structurally similar quinoline derivatives are presented. These compounds share the core quinoline scaffold and functional groups, offering potential insights into the expected properties of the target molecule.

Ethyl 7-bromoquinoline-2-carboxylate

This isomer lacks the 3-amino group. Its properties are summarized in Table 2.

Table 2: Physicochemical Data for Ethyl 7-bromoquinoline-2-carboxylate

PropertyValueSource
CAS Number 1196153-95-3ChemScene[2]
Molecular Formula C₁₂H₁₀BrNO₂ChemScene[2]
Molecular Weight 280.12 g/mol ChemScene[2]
Purity ≥98%ChemScene[2]
Storage 4°CChemScene[2]
Topological Polar Surface Area (TPSA) 39.19 ŲChemScene[2]
LogP 3.174ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
Hydrogen Bond Donors 0ChemScene[2]
Rotatable Bonds 2ChemScene[2]
Ethyl 2-aminoquinoline-3-carboxylate

This structural analog lacks the 7-bromo substituent. Its properties are detailed in Table 3.

Table 3: Physicochemical Data for Ethyl 2-aminoquinoline-3-carboxylate

PropertyValueSource
CAS Number 36926-83-7Kuujia.com[3]
Molecular Formula C₁₂H₁₂N₂O₂Kuujia.com[3]
Molecular Weight 216.24 g/mol Kuujia.com[3]
Boiling Point 348.9℃ at 760 mmHgKuujia.com[3]
Density 1.2±0.1 g/cm³Kuujia.com[3]
Topological Polar Surface Area (TPSA) 65.2 ŲKuujia.com[3]
XLogP3 2.6Kuujia.com[3]
Hydrogen Bond Donor Count 2Kuujia.com[3]
Hydrogen Bond Acceptor Count 4Kuujia.com[3]
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

This related compound features a hydroxyl group at the 4-position and lacks the 3-amino group. Its computed properties are listed in Table 4.

Table 4: Computed Physicochemical Properties for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

PropertyValueSource
CAS Number 179943-57-8PubChem[4]
Molecular Formula C₁₂H₁₀BrNO₃PubChem[4]
Molecular Weight 296.12 g/mol PubChem[4]
Monoisotopic Mass 294.98441 DaPubChem[4]
XLogP3 2.7PubChem[4]
Topological Polar Surface Area (TPSA) 55.4 ŲPubChem[4]

Synthesis and Reactivity

Due to the absence of specific literature on the synthesis of this compound, a detailed experimental workflow cannot be provided. However, the synthesis of quinoline derivatives often involves cyclization reactions. For instance, the synthesis of some quinoline-3-carboxylate derivatives has been achieved through reactions of 4-hydroxy-2-oxo-1,2-dihydroquinolines with ethyl 2-cyano-3-phenylacrylates.[5]

A logical relationship for a generalized synthesis approach is depicted below.

Synthesis_Logic Substituted_Aniline Substituted Aniline (e.g., 4-bromoaniline derivative) Intermediate Quinoline Intermediate Substituted_Aniline->Intermediate Step 1: Condensation Cyclization_Reagent Cyclization Reagent (e.g., Diethyl malonate derivative) Cyclization_Reagent->Intermediate Reaction_Conditions Reaction Conditions (e.g., Catalyst, Solvent, Temperature) Reaction_Conditions->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Functional Group Interconversion (if necessary)

Caption: Generalized synthetic logic for quinoline derivatives.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, research on a different class of quinoline derivatives, specifically pyrano[3,2-c]quinoline-3-carboxylates, has identified them as dual inhibitors of EGFR and HER-2, which are key components in cell proliferation signaling pathways.[5] This suggests that the quinoline scaffold can be a valuable pharmacophore in the design of kinase inhibitors.

A simplified representation of a generic kinase inhibitor signaling pathway is provided below.

Kinase_Inhibition_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR/HER-2) Ligand->Receptor Binds and Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream_Signaling Phosphorylates and Activates Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->Receptor Blocks ATP Binding Site Cell_Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Proliferation Promotes

Caption: Generic receptor tyrosine kinase inhibition pathway.

Conclusion

While this compound is a commercially available compound, its physicochemical properties have not been extensively characterized in publicly accessible literature. This guide provides the foundational identification of the molecule and offers context by presenting data on structurally related compounds. Further experimental investigation is required to fully elucidate the physicochemical profile of this compound. Researchers working with this molecule are encouraged to perform their own characterization and to publish their findings to contribute to the collective scientific knowledge.

References

"CAS number and IUPAC name for Ethyl 3-amino-7-bromoquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-amino-7-bromoquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in published literature, this document consolidates its known chemical identifiers and properties. Furthermore, it presents established experimental protocols for the synthesis of structurally related quinoline-2-carboxylates and discusses potential biological activities and signaling pathways based on the known behavior of similar aminoquinoline derivatives. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds.

Chemical Identity and Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds. The presence of an amino group at the 3-position and a bromine atom at the 7-position, along with an ethyl carboxylate group at the 2-position, suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for biological screening.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name This compoundN/A
Alternate Name 2-Quinolinecarboxylic acid, 3-amino-7-bromo-, ethyl esterN/A
CAS Number 1260807-99-5[1]
Molecular Formula C₁₂H₁₁BrN₂O₂[1]
Molecular Weight 295.13 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents such as DMSO and methanolN/A
Purity Typically >95% (as supplied by commercial vendors)N/A

Synthesis and Characterization

Representative Experimental Protocol: Friedländer Synthesis of a Substituted Ethyl Quinoline-2-carboxylate

This protocol is a generalized procedure for the synthesis of a substituted ethyl quinoline-2-carboxylate and can be adapted for the synthesis of the title compound, likely starting from 2-amino-4-bromobenzaldehyde and ethyl 2-amino-3-oxobutanoate or a similar precursor.

Materials:

  • Substituted 2-aminobenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve the substituted 2-aminobenzaldehyde in a minimal amount of ethanol in a round-bottom flask.

  • Add ethyl acetoacetate to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified ethyl quinoline-2-carboxylate derivative.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents on the quinoline ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., C=O of the ester, N-H of the amine).

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2_amino_4_bromobenzaldehyde 2-Amino-4-bromobenzaldehyde conditions Ethanol Glacial Acetic Acid (cat.) Reflux 2_amino_4_bromobenzaldehyde->conditions ethyl_2_amino_3_oxobutanoate Ethyl 2-amino-3-oxobutanoate ethyl_2_amino_3_oxobutanoate->conditions product This compound conditions->product

A representative synthetic workflow for the target compound.

Potential Biological Activity and Signaling Pathways

Although biological data for this compound is not currently published, the 4-aminoquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous drugs with a wide range of biological activities.[2][3][4][5] Derivatives of aminoquinolines have been extensively investigated for their therapeutic potential.

Anticancer Activity

Many quinoline derivatives exhibit significant anticancer properties. For instance, certain 4-aminoquinoline derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[3] The mechanism of action often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. It is plausible that this compound could exhibit similar activities and warrant investigation as a potential anticancer agent.

Antimalarial Activity

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. While resistance to chloroquine is widespread, the development of new aminoquinoline derivatives continues to be an active area of research to combat resistant strains of Plasmodium falciparum. The structural features of this compound make it a candidate for evaluation as a potential antimalarial compound.

Kinase Inhibition

Substituted quinolines have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Depending on the substitution pattern, quinoline derivatives can target specific kinases, leading to the modulation of downstream signaling pathways. Further research would be necessary to determine if this compound exhibits any kinase inhibitory activity.

G Aminoquinoline Aminoquinoline Derivative Kinase Protein Kinase Aminoquinoline->Kinase Inhibition Signaling Downstream Signaling Kinase->Signaling Phosphorylation Response Cellular Response (e.g., Apoptosis) Signaling->Response

A hypothetical signaling pathway modulated by an aminoquinoline.

Future Directions

The lack of extensive published data on this compound highlights an opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and comprehensive characterization data.

  • Biological Screening: Evaluation of the compound's activity in a broad range of biological assays, including anticancer, antimicrobial, and antiviral screens.

  • Mechanism of Action Studies: If biological activity is identified, elucidation of the underlying mechanism of action and identification of molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand the contribution of each substituent to the biological activity.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. While specific biological data is currently unavailable, its structural similarity to a wide range of bioactive molecules suggests that it may possess interesting pharmacological properties. This guide provides a starting point for researchers by consolidating the known information and outlining potential avenues for future research. The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

"crystal structure analysis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Crystal Structure Analysis of Quinoline Derivatives: A Technical Guide

Disclaimer: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for "Ethyl 3-amino-7-bromoquinoline-2-carboxylate." To fulfill the structural and content requirements of this request, the following in-depth technical guide has been prepared using the published data for a closely related compound, Ethyl 2,4-dichloroquinoline-3-carboxylate , as a representative example. All data and protocols presented herein pertain to this analog.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the methodologies and data associated with single-crystal X-ray diffraction analysis.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their presence in numerous pharmacologically active agents. Understanding their precise three-dimensional structure is paramount for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state conformation and intermolecular interactions of such molecules.

This document details the crystal structure analysis of Ethyl 2,4-dichloroquinoline-3-carboxylate, a halogenated quinoline derivative. The findings provide insights into the molecular geometry, crystal packing, and non-covalent interactions that govern its supramolecular assembly.

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and structural determination of Ethyl 2,4-dichloroquinoline-3-carboxylate are outlined below.

Synthesis and Crystallization

The synthesis of the title compound was achieved through the chlorination of its quinolone precursor.[1]

  • Chlorination: The starting material, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, undergoes chlorination to yield the dichlorinated product, Ethyl 2,4-dichloroquinoline-3-carboxylate.[1]

  • Crystallization: Single crystals suitable for X-ray diffraction were obtained via slow evaporation. 15 mg of the synthesized compound was dissolved in 0.5 mL of a 1:1 (v/v) ethanol/diethyl ether solution within a glass vial.[1] The solution was left undisturbed at room temperature for seven days, after which the resulting crystals were isolated by filtration.[1]

X-ray Data Collection and Structure Refinement
  • Data Collection: A suitable single crystal (0.50 x 0.25 x 0.16 mm) was mounted on a Bruker APEXII CCD area-detector diffractometer.[1] Data were collected at 298 K using Mo Kα radiation (λ = 0.71073 Å).[1] A total of 6785 reflections were measured.[1]

  • Structure Solution: The crystal structure was solved using direct methods with the SHELXTL software package.[1]

  • Structure Refinement: The structure was refined by full-matrix least-squares on F² using SHELXL2013.[1] Non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Data Presentation: Crystallographic and Refinement Data

The key crystallographic data and refinement parameters for Ethyl 2,4-dichloroquinoline-3-carboxylate are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical Formula C₁₂H₉Cl₂NO₂
Formula Weight 270.10
Temperature (K) 298
Wavelength (Å) 0.71073
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.5860 (4)
b (Å)19.9082 (11)
c (Å)7.1304 (4)
α (°)90
β (°)100.262 (1)
γ (°)90
Volume (ų) 1199.32 (11)
Z 4
Density (calculated) (Mg/m³) 1.495
Absorption Coefficient (mm⁻¹) 0.53
Reflections Collected 6785
Independent Reflections 2197
Goodness-of-fit on F² 1.05
Final R indices [I > 2σ(I)] R₁ = 0.035, wR₂ = 0.094
R indices (all data) R₁ = 0.044, wR₂ = 0.098

Table 2: Selected Bond Lengths and Torsion Angles [1]

Bond/Torsion AngleLength (Å) / Angle (°)
Bond Lengths
    C2—Cl11.745 (2)
    C4—Cl21.7248 (16)
Torsion Angle
    C12—O2—C11—C3-179.39 (15)

Structural Analysis and Visualization

The molecular structure of Ethyl 2,4-dichloroquinoline-3-carboxylate features a nearly planar quinoline ring system. The carboxylate group adopts an antiperiplanar conformation relative to the quinoline core.[1] In the crystal lattice, molecules are linked into chains along the c-axis direction by very weak C—H⋯O hydrogen bonds.[1]

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows described in this guide.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Data Collection cluster_refinement Structure Solution & Refinement synthesis Chlorination of Quinolone Precursor dissolution Dissolution in Ethanol/Diethyl Ether (1:1) synthesis->dissolution evaporation Slow Evaporation (7 days at RT) dissolution->evaporation crystals Formation of Single Crystals evaporation->crystals mount Crystal Mounting crystals->mount diffraction Data Collection (Bruker APEXII CCD) mount->diffraction raw_data Raw Reflection Data diffraction->raw_data solve Structure Solution (Direct Methods - SHELXTL) raw_data->solve refine Full-Matrix Least-Squares Refinement (SHELXL2013) solve->refine final_structure Final Structural Model (CIF) refine->final_structure intermolecular_interactions molecule1 Molecule A chain 1D Chain along c-axis molecule1->chain C7-H7···O1 Hydrogen Bond molecule2 Molecule B (Symmetry Generated) chain->molecule2 C7-H7···O1 Hydrogen Bond

References

"solubility profile of Ethyl 3-amino-7-bromoquinoline-2-carboxylate in common lab solvents"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility Profile of Ethyl 3-amino-7-bromoquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a predictive qualitative solubility analysis based on its molecular structure. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a foundational resource for researchers initiating studies involving this compound, aiding in solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a key feature in many biologically active compounds and pharmaceutical agents.[1] The solubility of such compounds is a critical physicochemical parameter that influences their behavior in various experimental and physiological environments, including reaction kinetics, bioavailability, and formulation efficacy.[2] The inherent aromatic and heterocyclic nature of the quinoline core generally results in low aqueous solubility.[2][3] This guide provides a framework for understanding and experimentally determining the solubility of this compound.

Predicted Solubility Profile

While specific experimental data is not available, a qualitative solubility profile can be predicted based on the principle of "like dissolves like." The molecule possesses both hydrophobic (bromoquinoline core) and polar (amino and carboxylate groups) functionalities.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Likely SolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[2]
Dimethylformamide (DMF)Likely SolubleSimilar to DMSO, DMF is a polar aprotic solvent with a high dissolving capacity for many organic molecules.
Tetrahydrofuran (THF)Moderately SolubleTHF is a less polar aprotic solvent compared to DMSO and DMF, and may offer moderate solubility.
AcetoneSparingly SolubleAcetone's polarity may be suitable for dissolving moderate amounts of the compound.
Polar Protic MethanolSparingly SolubleThe presence of the amino and ester groups may allow for some interaction and solubility in polar protic solvents like methanol.
EthanolSparingly SolubleSimilar to methanol, ethanol may provide some degree of solubility.
WaterLikely InsolubleThe large, hydrophobic bromoquinoline core is expected to dominate, leading to very low aqueous solubility.[3] The basicity of the quinoline nitrogen may allow for increased solubility at low pH.[3]
Non-Polar Dichloromethane (DCM)Moderately SolubleThe aromatic and halogenated nature of the compound suggests potential for solubility in chlorinated solvents.
ChloroformModerately SolubleSimilar to DCM, chloroform is a common solvent for many organic compounds.
TolueneSparingly SolubleThe aromatic nature of toluene may offer some solubility.
HexanesLikely InsolubleAs a non-polar aliphatic solvent, hexanes are unlikely to effectively solvate the polar functional groups of the molecule.

Disclaimer: The predicted solubilities are estimations and must be confirmed through experimental validation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized and robust protocol for determining the solubility of this compound in a chosen solvent.[4][5]

Materials and Equipment
  • This compound (solid)

  • Selected analytical grade solvents

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[4][5]

    • Seal the vials tightly to prevent solvent evaporation.[4]

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).[4]

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[3][4]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.[4]

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining fine particles.[2][4]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[3]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound.[4]

    • Analyze the standard solutions using the same analytical method to construct a calibration curve.[4]

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Workflow for Experimental Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_result 5. Result A Add excess solid to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute filtered supernatant D->E F Analyze via HPLC or UV-Vis E->F G Calculate concentration using a calibration curve F->G H Solubility Determined (mg/mL or mol/L) G->H

References

The Rising Therapeutic Potential of Novel Bromoquinoline Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently serving as a template for the development of potent therapeutic agents. The strategic incorporation of a bromine atom and an ester functional group onto this privileged structure has given rise to a new class of compounds—bromoquinoline esters—with significant potential in oncology and infectious disease research. This technical guide provides an in-depth overview of the synthesis, biological activities, and putative mechanisms of action of these emerging molecules, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Activity of Bromoquinoline Esters

Recent studies have highlighted the cytotoxic potential of novel bromoquinoline esters against a panel of human cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and cell cycle progression.

Quantitative Analysis of Anticancer Potency

The in vitro anticancer activity of various bromoquinoline esters has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). The data presented below summarizes the efficacy of these compounds against several cancer cell lines.

Compound Name/ClassTarget Cell LineIC₅₀ (µM)Reference
(E)-diethyl 2-styrylquinoline-3,4-dicarboxylates
Compound with 3,4,5-trimethoxystyryl moietyA549 (Lung Carcinoma)2.38[1][2][3]
HT29 (Colon Adenocarcinoma)4.52[1][2][3]
T24 (Bladder Carcinoma)9.86[1][2][3]
2,4-bis((E)-styryl)quinoline-3-carboxylates
Compound 3hA549 (Lung Carcinoma)1.53[4][5]
HT29 (Colon Adenocarcinoma)1.50[4][5]
Compound 3kA549 (Lung Carcinoma)1.38[4][5]
HT29 (Colon Adenocarcinoma)0.77[4][5]
Compound 3tA549 (Lung Carcinoma)2.36[4][5]
HT29 (Colon Adenocarcinoma)0.97[4][5]
Reference Compound
CisplatinA549, HT29, T24Generally higher than test compounds[4][5]

Antimicrobial Activities of Bromoquinoline Derivatives

While specific data on bromoquinoline esters in antimicrobial studies is emerging, the broader class of bromoquinoline derivatives has demonstrated significant activity against various pathogenic bacteria. The data below provides context for the potential antimicrobial applications of these compounds.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Substituted QuinolinesGram-positive & Gram-negative bacteria62.50–250[6]

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies for the synthesis and biological evaluation of bromoquinoline esters, based on established protocols.

Synthesis of Bromoquinoline Ester Precursors

A key precursor for many novel bromoquinoline esters is ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate.[4] Its synthesis can be achieved through a multi-step process, often culminating in a radical bromination reaction.[4]

Example Protocol: Synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates [1][2][3]

This synthesis is achieved through a direct olefination reaction between diethyl 2-methylquinoline-3,4-dicarboxylate and various aromatic aldehydes. An environmentally benign approach utilizes a deep eutectic solvent (DES) of 1,3-dimethylurea (DMU) and L-(+)-tartaric acid (LTA) as both the catalyst and reaction medium.[1][2][3]

  • Reaction Setup: Combine diethyl 2-methylquinoline-3,4-dicarboxylate and the desired aromatic aldehyde in the DMU/LTA eutectic mixture.

  • Heating: Heat the reaction mixture at 80°C for approximately 6 hours.

  • Work-up: After cooling, the product can be isolated and purified using standard chromatographic techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., A549, HT29) in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromoquinoline ester compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like cisplatin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform serial two-fold dilutions of the bromoquinoline ester in the broth within a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Putative Mechanisms of Action and Signaling Pathways

The biological activities of bromoquinoline esters are believed to stem from their interaction with critical cellular pathways and enzymes. The following diagrams illustrate some of the key mechanisms that have been proposed for quinoline derivatives.

Inhibition of DNA Topoisomerase I

Many quinoline-based compounds exert their anticancer effects by targeting DNA topoisomerase I (Top I), an enzyme essential for relaxing DNA supercoils during replication and transcription.[7] By stabilizing the transient Top I-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to DNA damage and ultimately, apoptosis.[8][9]

Topoisomerase_I_Inhibition cluster_process Normal Topoisomerase I Action cluster_inhibition Inhibition by Bromoquinoline Ester Supercoiled_DNA Supercoiled DNA Top1_Binding Top I Binding Supercoiled_DNA->Top1_Binding Cleavage_Complex Top I-DNA Cleavage Complex Top1_Binding->Cleavage_Complex DNA_Relaxation DNA Relaxation Cleavage_Complex->DNA_Relaxation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Religation Re-ligation DNA_Relaxation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA DNA_Damage DNA Damage & Apoptosis Bromoquinoline_Ester Bromoquinoline Ester Bromoquinoline_Ester->Stabilized_Complex Stabilized_Complex->DNA_Damage NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Stimuli->IKK_Complex IkB_NFkB IκB-NF-κB (Inactive) IKK_Complex->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release IkB_P P-IκB IkB_NFkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Gene_Expression Target Gene Expression (Inflammation, Survival) DNA->Gene_Expression Bromoquinoline_Ester Bromoquinoline Ester Bromoquinoline_Ester->NFkB_nuc Inhibition

References

Methodological & Application

Application Notes and Protocols: Ethyl 3-amino-7-bromoquinoline-2-carboxylate and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of ethyl 3-amino-7-bromoquinoline-2-carboxylate and its structurally related analogs as kinase inhibitors. The data and protocols presented are based on published research on closely related quinoline derivatives, offering a valuable starting point for investigating this compound class in cancer research and drug discovery.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including potent kinase inhibition.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline scaffold serves as a versatile template for the design of targeted kinase inhibitors. While specific data on this compound is limited, extensive research on analogous structures, such as ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, has demonstrated significant potential as dual inhibitors of key oncogenic kinases like EGFR and HER-2.[1]

Target Kinases and Biological Activity

Research has shown that certain quinoline-3-carboxylate derivatives are potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] These receptor tyrosine kinases are pivotal in cell proliferation, differentiation, and survival. Their overexpression or mutation is a driving factor in various cancers, including breast and colon cancer.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of representative pyrano[3,2-c]quinoline-3-carboxylate derivatives against cancer cell lines and target kinases.

CompoundTarget Cell LineIC50 (Antiproliferative)Target KinaseIC50 (Kinase Inhibition)Reference
3a HT-29 (Colon Cancer)23 nMEGFR68 nM[1]
HER-230 nM[1]
3f HT-29 (Colon Cancer)25 nMEGFR71 nM[1]
HER-233 nM[1]
Erlotinib HT-29 (Colon Cancer)30 nM--[1]

Signaling Pathway

The inhibition of EGFR and HER-2 by these quinoline derivatives disrupts downstream signaling pathways that promote tumor growth and survival.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER-2 HER2->PI3K_Akt HER2->RAS_MAPK Inhibitor Quinoline Derivative Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation

Caption: Inhibition of EGFR and HER-2 signaling by quinoline derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the kinase inhibitory activity of this compound and its analogs.

In Vitro Kinase Inhibition Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compound Dilutions start->prepare_reagents incubation Incubate Kinase and Inhibitor prepare_reagents->incubation add_substrate_atp Add Substrate and ATP to Initiate Reaction incubation->add_substrate_atp reaction_incubation Incubate at 37°C add_substrate_atp->reaction_incubation stop_reaction Stop Reaction reaction_incubation->stop_reaction detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Calculate IC50 Values detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human EGFR and HER-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound analog)

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase and the test compound at various concentrations.

  • Pre-incubate the kinase and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the antiproliferative effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase Activity)

This protocol measures the induction of apoptosis by the test compound through the activation of caspases.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer

  • Caspase substrate (e.g., for caspase-3, -8, -9) linked to a fluorophore or chromophore

  • Fluorometer or spectrophotometer

Procedure:

  • Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Lyse the cells to release the cellular contents.

  • Add the caspase substrate to the cell lysate.

  • Incubate the mixture to allow the activated caspases to cleave the substrate.

  • Measure the fluorescence or absorbance of the cleaved substrate.

  • Quantify the caspase activity relative to untreated control cells. An increase in activity indicates the induction of apoptosis.[1]

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel kinase inhibitors. The provided data on related compounds highlight their potential to target key oncogenic kinases like EGFR and HER-2. The detailed protocols offer a framework for researchers to systematically evaluate the biological activity of these compounds and further explore their therapeutic potential in cancer treatment.

References

"protocol for using Ethyl 3-amino-7-bromoquinoline-2-carboxylate in anticancer assays"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Anticancer Assays Using Quinoline Derivatives

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways.[2][3] This document provides a generalized protocol for evaluating the anticancer potential of quinoline derivatives, using "Ethyl 3-amino-7-bromoquinoline-2-carboxylate" as a representative compound. While specific data for this exact molecule is not extensively available in the public domain, the following protocols are based on established methodologies for analogous quinoline-based compounds.

Data Presentation: Hypothetical IC50 Values

The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for a representative quinoline derivative against a panel of human cancer cell lines. These values are illustrative and based on the activity range reported for various quinoline compounds in the literature.[4][5][6]

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.3
HCT-116Colon Carcinoma7.9
HepG2Hepatocellular Carcinoma15.1
PC-3Prostate Cancer10.8

Experimental Protocols

Preparation of Stock Solution

A critical first step is the proper dissolution and storage of the test compound to ensure consistent results.

  • Reagent: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Procedure:

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the quinoline compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the quinoline compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well cell culture plates

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells in 6-well plates with the quinoline compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies prep_compound Prepare Stock Solution of Quinoline Derivative seed_cells Seed Cancer Cells prep_compound->seed_cells treat_cells Treat with Compound seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) calc_ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) calc_ic50->cell_cycle_assay

Caption: General workflow for anticancer evaluation of a novel compound.

Signaling Pathway for Apoptosis Induction

G compound Quinoline Derivative stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax (Pro-apoptotic) stress->bax mito Mitochondrial Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer agents.

References

Step-by-Step Friedländer Synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate, a substituted quinoline derivative of interest in medicinal chemistry and drug development. The method described is a modification of the classic Friedländer annulation, a robust and versatile reaction for the formation of the quinoline scaffold.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[1][2] This approach allows for the construction of the quinoline ring system in a single synthetic step.

Reaction Principle

The synthesis of this compound proceeds via the condensation of 2-amino-4-bromobenzaldehyde with an ethyl glycinate derivative, which provides the C2-carboxylate and N3-amino functionalities of the target quinoline. The reaction is typically catalyzed by a base, which facilitates the initial aldol-type condensation and subsequent cyclization and dehydration to form the aromatic quinoline ring.

Experimental Protocol

This protocol is based on established principles of the Friedländer synthesis and may require optimization depending on the specific laboratory conditions and purity of the starting materials.

Materials:

  • 2-amino-4-bromobenzaldehyde

  • Ethyl N-formylglycinate (or a similar protected glycine ethyl ester)

  • Potassium hydroxide (KOH) or other suitable base (e.g., sodium ethoxide)

  • Ethanol, absolute

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-bromobenzaldehyde (1.0 equivalent) and ethyl N-formylglycinate (1.2 equivalents) in absolute ethanol.

  • Addition of Base: To the stirred solution, add a catalytic amount of a suitable base, such as potassium hydroxide (0.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash them with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Data Presentation

ParameterValueReference
Molecular Formula C₁₂H₁₁BrN₂O₂N/A
Molecular Weight 295.13 g/mol N/A
Appearance Pale yellow solidExpected
Yield 60-80% (typical)Estimated
Melting Point To be determinedN/A

Note: The yield and melting point are typical expected values and may vary based on the specific reaction conditions and purity of the product.

Visualizations

Experimental Workflow:

Friedlander_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine 2-amino-4-bromobenzaldehyde, ethyl N-formylglycinate, and ethanol add_base Add catalytic base (e.g., KOH) start->add_base reflux Reflux for 4-6 hours add_base->reflux Heat monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete evaporate Remove solvent cool->evaporate extract Aqueous work-up and extraction evaporate->extract purify Column chromatography extract->purify characterize Characterize product (NMR, MS, m.p.) purify->characterize

Caption: Experimental workflow for the Friedländer synthesis of this compound.

Signaling Pathway (Reaction Mechanism):

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 2-amino-4-bromobenzaldehyde aldol Aldol Adduct r1->aldol + Base r2 Ethyl N-formylglycinate r2->aldol enamine Enamine Intermediate aldol->enamine - H₂O cyclized Cyclized Intermediate enamine->cyclized Intramolecular Cyclization product This compound cyclized->product - H₂O (Aromatization)

Caption: Simplified mechanism of the Friedländer synthesis for this compound.

References

Application Notes and Protocols for the In Vitro Evaluation of Quinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of published scientific literature did not yield specific experimental data concerning the in vitro anticancer activity of Ethyl 3-amino-7-bromoquinoline-2-carboxylate. The following application notes and protocols are based on structurally related quinoline derivatives that have been evaluated for their antiproliferative and mechanistic properties. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in the evaluation of novel quinoline-based compounds.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1] These compounds have been shown to act through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][3] This document outlines the standard methodologies for assessing the cytotoxic and mechanistic characteristics of investigational quinoline compounds in vitro.

Data Presentation: Antiproliferative Activity of Representative Quinoline Derivatives

The antiproliferative activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50). These values represent the concentration of a compound required to inhibit cell growth or proliferation by 50%. A lower IC50 or GI50 value indicates greater potency. The following tables summarize the reported anticancer activities of various substituted quinoline derivatives against different cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Pyrano[3,2-c]quinoline Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (nM)Reference CompoundReference IC50 (nM)
3a MCF-7Breast25Erlotinib40
HT-29Colon23Erlotinib30
3f MCF-7Breast28Erlotinib40
HT-29Colon25Erlotinib30

Data extracted from a study on ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates.[1]

Table 2: In Vitro Growth Inhibitory Activity of 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles

Compound IDCancer Cell Line PanelGI50 (nM)Reference CompoundReference GI50 (nM)
5e Four human cancer cell lines26Erlotinib33
5h Four human cancer cell lines28Erlotinib33

Data from a study evaluating antiproliferative activity against a panel of four human cancer cell lines.[4]

Table 3: Kinase Inhibitory Activity of Representative Quinoline Derivatives

Compound IDTarget KinaseIC50 (nM)
Compound I EGFR71
HER-231
5e EGFR71
BRAFV600E62
HER-221
5h EGFR75
BRAFV600E67
HER-223

Compound I is a dual EGFR/HER-2 inhibitor derived from quinoline compounds.[4] Compounds 5e and 5h are 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles.[4]

Experimental Protocols

The evaluation of the anticancer activity of novel quinoline derivatives involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test quinoline derivative and a vehicle control (e.g., DMSO). A reference drug, such as Erlotinib or Doxorubicin, should be included for comparison.[1]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Quinoline Derivative A->B 24h Incubation C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan Crystals D->E 3-4h Incubation F 6. Measure Absorbance E->F G 7. Calculate IC50/GI50 F->G

MTT Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). Some quinoline derivatives have been shown to induce apoptosis by activating caspases and modulating the expression of Bcl-2 family proteins.[1]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate and can reveal how a compound modulates key signaling pathways involved in cancer cell proliferation and survival. Many quinoline derivatives have been found to target protein kinases such as EGFR and HER-2.[2]

Protocol:

  • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total EGFR, HER-2, Akt, ERK, and apoptosis-related proteins like Bax, Bcl-2, and cleaved caspases).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation status.

EGFR_HER2_Pathway cluster_pathway EGFR/HER-2 Signaling Pathway cluster_downstream Downstream Signaling EGF Growth Factor (EGF) EGFR EGFR/HER-2 Dimerization EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Quinoline Quinoline Derivative Quinoline->EGFR Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Targeting the EGFR/HER-2 Signaling Pathway

References

Application Notes and Protocols: Ethyl 3-amino-7-bromoquinoline-2-carboxylate as a Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-7-bromoquinoline-2-carboxylate is a quinoline derivative with potential applications as a fluorescent probe in biological research. The quinoline scaffold is a key component in many synthetic compounds that exhibit fluorescence and has been explored for various bio-imaging applications. The presence of an amino group at the 3-position and a bromine atom at the 7-position is expected to modulate the photophysical properties of the molecule, making it a candidate for cellular imaging and as a potential sensor. While specific data for this compound is limited, this document provides an overview of its potential fluorescent properties, protocols for its use, and insights into its possible applications based on structurally related compounds.

Physicochemical and Fluorescent Properties

Table 1: Hypothetical Photophysical Properties of this compound

PropertyEstimated ValueNotes
Excitation Maximum (λex) ~350 - 390 nmExpected in the UV-A to violet range.
Emission Maximum (λem) ~450 - 520 nmExpected in the blue to green visible range.
Stokes Shift ~100 - 130 nmThe difference between excitation and emission maxima.
Quantum Yield (Φ) ModerateDependent on solvent polarity and local environment.
Solvent Dependency HighFluorescence properties are likely sensitive to solvent polarity.

Experimental Protocols

The following protocols are generalized for the use of novel fluorescent probes in cellular imaging and should be optimized for specific cell types and experimental conditions.

Synthesis of this compound

A potential synthetic route for this compound can be adapted from established methods for quinoline synthesis. One common approach is the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene group.

Workflow for Synthesis and Application:

cluster_synthesis Synthesis cluster_application Biological Application Start Start Reactants o-amino-bromobenzaldehyde derivative + Ethyl 2-amino-3-oxobutanoate Start->Reactants Reaction Friedländer Annulation Reactants->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product Cell_Culture Prepare Cell Culture Product->Cell_Culture Probe_Loading Incubate cells with probe Cell_Culture->Probe_Loading Washing Wash to remove excess probe Probe_Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis

Synthetic and Application Workflow.
Preparation of Stock Solution

  • Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a 1-10 mM stock solution.

  • Store the stock solution at -20°C, protected from light.

Live Cell Staining Protocol
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Loading: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). Remove the existing medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the estimated excitation and emission wavelengths (e.g., DAPI or GFP filter sets).

Fixed Cell Staining Protocol
  • Cell Culture and Fixation: Culture cells as described above. After incubation with the probe and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells as described for live-cell imaging.

Potential Biological Application: Investigation of Apoptosis

Several bromo-substituted quinoline derivatives have demonstrated anticancer activity by inducing apoptosis.[2][3] this compound, as a fluorescent molecule, could potentially be used to visualize and study the process of apoptosis. For example, changes in its fluorescence intensity or localization within the cell could indicate interactions with apoptotic bodies or changes in the cellular environment during apoptosis.

Hypothetical Signaling Pathway for Apoptosis Induction:

Probe This compound Cell Cancer Cell Probe->Cell Uptake Stress Cellular Stress Cell->Stress Induces Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Intrinsic Apoptosis Pathway.

This diagram illustrates the intrinsic apoptosis pathway, which could be a potential mechanism of action for quinoline-based anticancer agents. A fluorescent probe like this compound could be used to monitor morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, or to colocalize with specific organelles involved in this process.

Conclusion

This compound presents a promising scaffold for the development of novel fluorescent probes for biological imaging. While further experimental validation of its photophysical properties and biological activity is necessary, the information provided in these application notes offers a foundational guide for researchers to explore its potential in cell biology and drug discovery. The provided protocols and workflows can serve as a starting point for the synthesis, characterization, and application of this and similar quinoline-based fluorescent probes.

References

"developing structure-activity relationships (SAR) for Ethyl 3-amino-7-bromoquinoline-2-carboxylate analogs"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

These application notes provide a comprehensive guide to understanding the structure-activity relationships (SAR) of ethyl 3-aminoquinoline-2-carboxylate analogs, a promising scaffold in the development of novel anticancer therapeutics. The following sections detail the SAR analysis, experimental protocols for synthesis and biological evaluation, and the underlying signaling pathways implicated in their mechanism of action.

Structure-Activity Relationship (SAR) Analysis

The biological activity of ethyl 3-aminoquinoline-2-carboxylate analogs is significantly influenced by substitutions on the quinoline core and fused ring systems. A systematic analysis of these modifications allows for the elucidation of key structural features that govern their potency as anticancer agents, particularly as inhibitors of receptor tyrosine kinases like EGFR and HER-2.

A study on a series of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates revealed critical insights into their SAR. The antiproliferative activity of these compounds was evaluated against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with the most potent analogs also being assessed for their inhibitory activity against EGFR and HER-2 kinases.

Key Findings from SAR Studies:

  • Substitution on the Fused Pyrano Ring: The nature of the aryl substituent at the 4-position of the pyrano ring plays a crucial role in determining the antiproliferative activity. For instance, a 4-methoxyphenyl substituent generally confers greater potency compared to a 4-chlorophenyl group, particularly against breast cancer cell lines.[1]

  • Substitution on the Quinoline Nitrogen: N-alkylation of the quinoline ring can have varied effects. While some studies on similar scaffolds suggest that a free nitrogen is preferable for activity, N-methyl derivatives of the pyrano[3,2-c]quinoline-3-carboxylates have demonstrated high potency.[1]

  • Overall Potency: Several analogs of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates have shown high antiproliferative efficacy, with IC50 values in the nanomolar range against both breast and colon cancer cell lines, in some cases surpassing the activity of the reference drug erlotinib.[1][2]

Data Presentation

The following table summarizes the in vitro biological activity data for a series of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate analogs.

Compound IDR1R2R3R4XAntiproliferative IC50 (nM) vs. MCF-7Antiproliferative IC50 (nM) vs. HT-29EGFR Inhibition IC50 (nM)HER-2 Inhibition IC50 (nM)
3a HHHHOMe25236830
3c HHHHOMe3028-39
3f CH3HHHOMe28257133
3g HHHHCl4230--

Data extracted from a study on ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, which are structurally related to the core topic.[1]

Experimental Protocols

Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate Analogs

A general and efficient method for the synthesis of these analogs involves the reaction of 4-hydroxy-2-quinolinones with ethyl 2-cyano-3-phenylacrylates.[1]

Materials:

  • Substituted 4-hydroxy-2-quinolinones

  • Substituted ethyl 2-cyano-3-phenylacrylates

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Microwave reactor (optional)

Procedure:

  • To a solution of the appropriate 4-hydroxy-2-quinolinone (1 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Add the corresponding ethyl 2-cyano-3-phenylacrylate (1 mmol) to the reaction mixture.

  • Heat the mixture under reflux or in a microwave reactor (e.g., for 3-7 minutes).[1]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

To determine the inhibitory activity of the compounds against specific kinases like EGFR and HER-2, various commercial kinase assay kits are available. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

General Procedure (Example using a luminescence-based assay):

  • Prepare a reaction mixture containing the kinase, a specific substrate, and ATP in a suitable buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Incubate the reaction for a specified time at room temperature or 30°C to allow for the kinase reaction to proceed.

  • Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed during phosphorylation).

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of ethyl 3-aminoquinoline-2-carboxylate analogs.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (4-hydroxy-2-quinolinones, ethyl 2-cyano-3-phenylacrylates) reaction Chemical Reaction (e.g., Reflux or Microwave) start->reaction purification Purification (Filtration, Recrystallization) reaction->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization antiproliferative Antiproliferative Assay (MTT Assay) characterization->antiproliferative kinase Kinase Inhibition Assay (EGFR, HER-2) antiproliferative->kinase apoptosis Apoptosis Studies (Caspase Activation, Bax/Bcl-2) kinase->apoptosis sar SAR Analysis apoptosis->sar docking Molecular Docking sar->docking

Caption: Workflow for Synthesis, Biological Evaluation, and SAR Analysis.

Signaling Pathway

Quinoline derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth and proliferation. The EGFR/HER-2 signaling cascade, which can activate the PI3K/Akt pathway, is a critical target.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER-2 PI3K PI3K EGFR_HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinoline Quinoline Analog Quinoline->EGFR_HER2 Inhibition

Caption: Inhibition of the EGFR/HER-2 Signaling Pathway by Quinoline Analogs.

References

Troubleshooting & Optimization

"common side products in the synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound is the Friedländer annulation.[1][2][3][4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration to form the quinoline ring system.[3][6][7] For the target molecule, this would typically involve the reaction of 2-amino-4-bromobenzaldehyde with ethyl 2-amino-3-oxobutanoate or a similar active methylene compound.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: Several side products can arise during the Friedländer synthesis of this compound. These can include:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 2-amino-4-bromobenzaldehyde and the active methylene starting material in the final product mixture.

  • Self-Condensation Products: Under harsh reaction conditions (e.g., high temperatures, strong acid or base), the starting aldehyde or ketone can undergo self-condensation to form polymeric or tar-like materials.[2]

  • Regioisomers: If an unsymmetrical ketone is used as the active methylene component, the formation of regioisomers is possible.[2]

  • Hydrolysis of the Ester: If the reaction is carried out under strongly acidic or basic aqueous conditions for an extended period, the ethyl ester group may be hydrolyzed to the corresponding carboxylic acid.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, careful control of reaction conditions is crucial. Consider the following strategies:

  • Reaction Temperature: Maintain the optimal reaction temperature to ensure complete conversion without promoting decomposition or self-condensation of the reactants.

  • Catalyst Choice: The choice of an appropriate acid or base catalyst can significantly influence the reaction outcome.[2][7] Milder catalysts may be preferable to avoid degradation.

  • Stoichiometry: Use the correct stoichiometric ratio of reactants to drive the reaction to completion and minimize unreacted starting materials.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged exposure to harsh conditions.

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound typically involves standard laboratory techniques. Column chromatography on silica gel is a common and effective method for separating the desired product from side products and unreacted starting materials. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction.Increase reaction time and/or temperature. Ensure proper mixing.
Degradation of starting materials or product.Use milder reaction conditions (lower temperature, less harsh catalyst).
Suboptimal catalyst.Screen different acid or base catalysts to find the most effective one.[2][7]
Presence of Multiple Spots on TLC (in addition to product) Formation of side products (e.g., self-condensation, regioisomers).Optimize reaction conditions (temperature, catalyst) to favor the desired product. Use a symmetrical active methylene compound if regioisomer formation is a problem.
Unreacted starting materials.Check the stoichiometry of the reactants and ensure the reaction has gone to completion.
Isolation of a Dark, Tarry Substance Polymerization or decomposition of starting materials.Employ milder reaction conditions. Consider using a protective group strategy for sensitive functionalities.
Product is Contaminated with Starting Materials Inefficient purification.Optimize the mobile phase for column chromatography to achieve better separation. Perform recrystallization with different solvent systems.

Experimental Protocol: Friedländer Synthesis of this compound (Hypothetical)

This protocol is a general representation of a Friedländer synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-amino-4-bromobenzaldehyde

  • Ethyl 2-cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-bromobenzaldehyde (1.0 eq) and ethyl 2-cyanoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting_Workflow Start Start Synthesis Reaction Friedländer Reaction Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Analysis Analyze Product (TLC, NMR, etc.) Workup->Analysis Success Successful Synthesis Analysis->Success Pure Product Good Yield Failure Issues Identified Analysis->Failure Low Yield or Impurities Troubleshoot Consult Troubleshooting Guide Failure->Troubleshoot Optimize Optimize Reaction Conditions Troubleshoot->Optimize Repeat Repeat Synthesis Optimize->Repeat Repeat->Reaction

Caption: A workflow diagram for troubleshooting the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Yield for the Amination of 3-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of 3-bromoquinoline derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the amination of 3-bromoquinoline derivatives, particularly focusing on the widely used Buchwald-Hartwig amination.

Issue 1: Low or No Reaction Yield

Question: My Buchwald-Hartwig amination of a 3-bromoquinoline derivative is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or non-existent yields in the amination of 3-bromoquinolines can arise from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.

  • Reagent Purity: Verify the purity of the 3-bromoquinoline derivative, the amine, and the base. Impurities can poison the catalyst.

  • Solvent Quality: Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

Systematic Optimization:

If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is necessary. The choice of catalyst, ligand, base, and solvent are all critical parameters.

Low_Yield_Troubleshooting cluster_start Problem cluster_screening Troubleshooting Steps cluster_outcome Outcome start Low or No Yield catalyst Screen Catalyst & Ligand start->catalyst Begin with catalyst system base Optimize Base catalyst->base No improvement end Improved Yield catalyst->end Improvement solvent Screen Solvent base->solvent No improvement base->end Improvement temp_time Adjust Temperature & Time solvent->temp_time No improvement solvent->end Improvement temp_time->end Improvement

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

Question: I am observing the formation of quinoline (the hydrodehalogenation product) instead of the desired 3-aminoquinoline derivative. What causes this side reaction and how can it be minimized?

Answer:

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.

Potential Causes:

  • Catalyst System: The choice of ligand is crucial. Less effective ligands may not sufficiently stabilize the palladium center, leading to competing side reactions.[1][2]

  • Base: Strong bases, while often necessary for the main reaction, can sometimes promote hydrodehalogenation.[2]

  • Hydride Sources: The amine coupling partner or the solvent can sometimes act as a hydride source, leading to the undesired product.[2]

Troubleshooting Strategies:

  • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). These ligands are known to accelerate the desired reductive elimination, thus minimizing the hydrodehalogenation pathway.[1]

  • Base and Solvent Optimization: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems. While some water can be beneficial in certain cases, excessive amounts can act as a proton source for debromination.

  • Reaction Temperature and Time: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can sometimes mitigate side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize for the Buchwald-Hartwig amination of 3-bromoquinoline derivatives?

A1: The selection of the catalyst and ligand is arguably the most critical parameter.[1] A wide range of specialized phosphine ligands have been developed for this reaction, and screening different ligands is often necessary to achieve optimal results. Bulky and electron-rich phosphine ligands are often effective for heteroaryl bromides.[1][3]

Q2: What are some common bases used for this reaction, and how do I choose the right one?

A2: Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is very common and effective.[2][3] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable. The choice of base can also influence the rate of side reactions.

Q3: Which solvents are recommended for the amination of 3-bromoquinolines?

A3: Anhydrous, degassed aprotic solvents are generally used. Toluene and dioxane are common choices.[3] The solvent can affect the solubility of the reagents and the stability of the catalytic species, so screening different solvents can be beneficial.

Q4: How can I purify the final 3-aminoquinoline product?

A4: Purification is typically achieved by flash column chromatography on silica gel.[3] A common eluent system is a gradient of ethyl acetate in hexanes.[3] Acid-base extraction can also be a useful technique to remove non-basic impurities, taking advantage of the basicity of the quinoline nitrogen.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of bromoquinolines. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Comparison of Catalyst Systems for Amination of Bromoquinolines

3-Bromoquinoline DerivativeAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-BromoquinolineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100>95 (Hypothetical)[3]
3-BromoquinolineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane10085 (Representative)[4]
6-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane10078 (at C6)[4]
5-Bromo-8-benzyloxyquinolineDiphenylaminePd(OAc)₂ / JohnphosNaOtBuToluene11088[5][6]

*Yields are based on reported data for similar systems and should be considered representative. Actual yields will vary.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 3-Bromoquinoline

This is a general protocol and may require optimization for specific substrates and scales.[3]

Materials:

  • 3-Bromoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup1 To an oven-dried Schlenk tube, add: - 3-Bromoquinoline - Palladium Precatalyst - Phosphine Ligand setup2 Seal the tube, evacuate, and backfill with inert gas (3x) setup1->setup2 setup3 Add base under inert atmosphere setup2->setup3 reaction1 Add anhydrous, degassed solvent via syringe setup3->reaction1 reaction2 Add amine via syringe reaction1->reaction2 reaction3 Heat the reaction mixture with vigorous stirring reaction2->reaction3 reaction4 Monitor reaction progress by TLC or LC-MS reaction3->reaction4 workup1 Cool the reaction to room temperature reaction4->workup1 workup2 Dilute with an organic solvent and wash with water and brine workup1->workup2 workup3 Dry the organic layer, filter, and concentrate workup2->workup3 workup4 Purify the crude product by flash column chromatography workup3->workup4

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 3-bromoquinoline, palladium precatalyst, and phosphine ligand to an oven-dried Schlenk tube.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the base to the Schlenk tube.

  • Addition of Reagents: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoquinoline derivative.[3]

References

Technical Support Center: Purification of Ethyl 3-amino-7-bromoquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 3-amino-7-bromoquinoline-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low or No Recovery of the Compound After Column Chromatography

  • Question: I am performing column chromatography to purify this compound, but I am observing a very low yield or no product in the collected fractions. What could be the cause?

  • Answer: This issue can stem from several factors related to the inherent properties of your compound and the chromatographic conditions:

    • Compound Decomposition on Silica Gel: The basic amino group on the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or decomposition of your product.

    • Inappropriate Solvent System: The polarity of the eluent may be too low to effectively move your compound through the column.

    • Improper Column Packing: The presence of channels or cracks in the stationary phase can lead to poor separation and loss of product.

    Troubleshooting Steps:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine. This will neutralize the acidic sites on the silica.

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your product. A good starting point is a mixture of hexane and ethyl acetate.

    • Consider an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or Florisil.

    • Ensure Proper Column Packing: Use a consistent slurry packing method to create a homogenous and stable column bed.

Issue 2: Co-elution of the Product with Impurities

  • Question: My purified this compound shows the presence of persistent impurities, even after column chromatography. How can I improve the separation?

  • Answer: Co-elution typically occurs when the impurities have similar polarities to your target compound.

    Troubleshooting Steps:

    • Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to resolve compounds with close Rf values.

    • Adjust the Solvent System: Experiment with different solvent combinations. For instance, replacing ethyl acetate with dichloromethane or adding a small amount of methanol could alter the selectivity of the separation.

    • Use a Longer Column: Increasing the length of the stationary phase can enhance the separation of closely eluting compounds.

    • Recrystallization: If chromatographic separation is challenging, recrystallization can be a powerful alternative or a subsequent purification step.

Issue 3: Oiling Out During Recrystallization

  • Question: I am attempting to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?

  • Answer: "Oiling out" happens when the compound comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a too-rapid cooling rate, or the use of an inappropriate solvent.

    Troubleshooting Steps:

    • Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

    • Add More Solvent: The solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

    • Use a Different Solvent System: Experiment with various solvents or solvent mixtures. Good options for quinoline derivatives often include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

    • A1: Common impurities may include unreacted starting materials, byproducts from side reactions (such as over-bromination or hydrolysis of the ester), and residual catalysts or reagents.

  • Q2: What is a good starting solvent system for column chromatography of this compound?

    • A2: A good starting point for TLC analysis and subsequent column chromatography is a mixture of hexane and ethyl acetate. A typical starting ratio would be 80:20 (hexane:ethyl acetate), which can then be adjusted based on the observed Rf value.

  • Q3: Is this compound sensitive to light or air?

Quantitative Data Summary

Purification TechniqueTypical YieldTypical PurityNotes
Column Chromatography (Silica Gel with 1% Triethylamine) 70-90%>95%Gradient elution (e.g., 10% to 40% ethyl acetate in hexane) is often effective.
Recrystallization 60-80%>98%Solvent selection is critical. Ethanol or ethyl acetate/hexane are good starting points.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 hexane:ethyl acetate) containing 1% triethylamine.

  • Column Packing: Carefully pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane) to find a suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product Column Column Chromatography Crude->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Further Purification TLC TLC Analysis Column->TLC Monitor Fractions Pure Pure Product (>98%) Recrystallization->Pure NMR NMR/MS Analysis Pure->NMR

Caption: Purification workflow for this compound.

troubleshooting_logic Start Purification Issue LowYield Low Yield in Column Chromatography? Start->LowYield CoElution Co-elution of Impurities? Start->CoElution OilingOut Oiling Out During Recrystallization? Start->OilingOut LowYield->CoElution No DeactivateSilica Deactivate Silica Gel (e.g., with Triethylamine) LowYield->DeactivateSilica Yes ChangeStationaryPhase Use Alternative Stationary Phase (Alumina, Florisil) LowYield->ChangeStationaryPhase If persists CoElution->OilingOut No GradientElution Use Gradient Elution CoElution->GradientElution Yes TryRecrystallization Attempt Recrystallization CoElution->TryRecrystallization If persists SlowCooling Slow Down Cooling Rate OilingOut->SlowCooling Yes ChangeSolvent Change Recrystallization Solvent OilingOut->ChangeSolvent If persists

Technical Support Center: Troubleshooting Low Aqueous Solubility of Ethyl 3-amino-7-bromoquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low aqueous solubility with Ethyl 3-amino-7-bromoquinoline-2-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of this compound?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is an aromatic and hydrophobic bicyclic system.[1] The presence of a bromo substituent further increases its lipophilicity. While the amino group can contribute to hydrogen bonding, the overall large, non-polar surface area of the molecule limits its interaction with water molecules, leading to poor solubility.[2][3]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of the compound into an aqueous buffer. What is happening?

A2: This is a common phenomenon for hydrophobic compounds.[4][5] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve a wide range of compounds.[5] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent polarity dramatically increases. This sudden change in the environment can cause the compound to "crash out" or precipitate, as its solubility limit in the final aqueous solution is exceeded.[4]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic solubility is measured by rapidly assessing the precipitation of a compound from a DMSO stock solution diluted into an aqueous buffer. It's a high-throughput method often used in early drug discovery for screening.[6][7][8]

  • Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution. This measurement is more time-consuming, typically requiring 24 hours or more of incubation, and is crucial for lead optimization and formulation development.[6][9]

For initial troubleshooting and screening, kinetic solubility is often sufficient. For later-stage development and formulation, thermodynamic solubility is the gold standard.[7]

Q4: Can I predict the solubility of my compound?

A4: While precise prediction is challenging, physicochemical parameters can provide valuable insights. The predicted LogP (a measure of lipophilicity) for a similar compound, Ethyl 2-aminoquinoline-3-carboxylate, is 2.57.[10] Generally, a higher LogP value correlates with lower aqueous solubility. The pKa of the parent compound, 3-aminoquinoline, can also be used to estimate the pH-dependent solubility of your derivative.[11]

Troubleshooting Guide

Issue 1: Compound precipitates from aqueous solution.
  • Possible Cause: The concentration of the compound exceeds its aqueous solubility limit.

  • Solutions:

    • pH Adjustment: this compound has a basic amino group. Lowering the pH of the aqueous solution will protonate this group, forming a more soluble salt.[1] Aim for a pH at least 2 units below the pKa of the amino group.

    • Use of Co-solvents: Incorporating a water-miscible organic solvent can increase the solubility.[11] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[11] Start with a low percentage (e.g., 5-10%) and gradually increase it, keeping in mind the potential for co-solvent toxicity in biological assays.

    • Lower the Final Concentration: Your experimental concentration may be too high. Determine the minimum effective concentration for your assay.[5]

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Undissolved compound is present in the assay, leading to variable effective concentrations.

  • Solutions:

    • Visual Inspection: Before use, visually inspect your final solution for any signs of precipitation or cloudiness.

    • Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

    • Solubility Enhancement: Employ one of the solubility enhancement techniques mentioned above (pH adjustment, co-solvents) to ensure the compound is fully dissolved at the desired concentration.

Issue 3: Difficulty preparing a stable aqueous formulation.
  • Possible Cause: The compound has very low intrinsic solubility, making simple aqueous solutions impractical.

  • Solutions:

    • Salt Formation: Reacting the basic amino group with an appropriate acid can form a stable, more water-soluble salt.[12]

    • Cyclodextrin Complexation: Encapsulating the hydrophobic compound within a cyclodextrin molecule can significantly increase its apparent solubility.[1]

    • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[12]

Quantitative Data Summary

PropertyEstimated Value/RangeSignificance for SolubilitySource
Molecular Weight 280.12 g/mol Higher molecular weight can correlate with lower solubility.
Predicted LogP ~2.5 - 3.5Indicates a relatively lipophilic molecule with likely low aqueous solubility.[10]
pKa (of 3-aminoquinoline) ~5.0 (for the quinoline nitrogen)The amino group is basic and can be protonated at acidic pH to increase solubility.[11]

Table 1. Estimated physicochemical properties of this compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a rapid assessment of the solubility of your compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or UV-Vis spectrophotometer

  • Plate shaker

Procedure:

  • Prepare Stock Solution: Dissolve the compound in DMSO to a concentration of 10 mM.

  • Plate Setup: Add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate.

  • Add Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering compared to a vehicle control indicates precipitation.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λmax. Compare this to a standard curve prepared in a solvent where the compound is fully soluble to determine the concentration in solution.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of your compound.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest (e.g., PBS pH 7.4, citrate buffer pH 5.0)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard curve.

Visualizations

Troubleshooting_Workflow start Low Solubility Observed check_concentration Is the concentration essential? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration No is_ionizable Is the compound ionizable? check_concentration->is_ionizable Yes lower_concentration->is_ionizable adjust_ph Adjust pH of the solution is_ionizable->adjust_ph Yes use_cosolvent Use a co-solvent (e.g., Ethanol, PEG) is_ionizable->use_cosolvent No adjust_ph->use_cosolvent Ineffective success Solubility Improved adjust_ph->success Effective use_cosolvent->success Effective failure Still Insoluble use_cosolvent->failure Ineffective advanced_methods Consider advanced methods: - Salt Formation - Cyclodextrin Complexation - Solid Dispersion failure->advanced_methods

Caption: Troubleshooting workflow for low solubility.

pH_Effect_on_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph_compound R-NH3+ (Protonated) - High Polarity - High Water Solubility high_ph_compound R-NH2 (Neutral) - Low Polarity - Low Water Solubility low_ph_compound->high_ph_compound - H+ high_ph_compound->low_ph_compound + H+ Experimental_Workflow start Start: Undissolved Compound kinetic_sol Kinetic Solubility Assay (High-throughput screening) start->kinetic_sol thermo_sol Thermodynamic Solubility Assay (Lead optimization) kinetic_sol->thermo_sol Promising candidates data_analysis Data Analysis and Concentration Determination thermo_sol->data_analysis formulation_dev Formulation Development data_analysis->formulation_dev end End: Soluble Formulation formulation_dev->end

References

"how to improve the stability of Ethyl 3-amino-7-bromoquinoline-2-carboxylate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Ethyl 3-amino-7-bromoquinoline-2-carboxylate in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown) over time. What is the primary cause?

A1: The discoloration of solutions containing aromatic amines is a common issue, often indicating oxidative degradation.[1][2] The 3-amino group on the quinoline ring is susceptible to oxidation when exposed to air (oxygen) and/or light. This process can be accelerated by elevated temperatures.[1] The resulting oxidized products are often highly colored, leading to the observed change in the solution's appearance.

Q2: Why does my compound precipitate when I dilute my stock solution (e.g., in DMSO) into an aqueous buffer?

A2: This is a frequent challenge related to the compound's solubility.[3] The quinoline core is predominantly hydrophobic, leading to poor aqueous solubility.[4] While highly soluble in organic solvents like DMSO, a sharp decrease in the organic solvent concentration upon dilution into an aqueous medium can cause the compound to crash out of solution if its solubility limit is exceeded. Furthermore, as quinolines are typically weak bases, the pH of the aqueous medium plays a critical role; if the pH is not acidic enough to protonate the quinoline nitrogen and form a more soluble salt, precipitation can occur.[4][5]

Q3: What are the most critical factors affecting the chemical stability of this compound in solution?

A3: Several factors can contribute to the degradation of this molecule in solution. The primary factors are:

  • pH: The stability of the ester group and the solubility of the quinoline ring are highly pH-dependent. The ester is susceptible to hydrolysis under both acidic and basic conditions. The quinoline nitrogen's protonation state, which affects solubility, is also governed by pH.[4][5]

  • Oxygen: The aromatic amine at position 3 is prone to oxidation, leading to degradation and discoloration.[1][2]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidative and other degradation pathways.

  • Temperature: Higher temperatures increase the rate of most chemical reactions, including hydrolysis and oxidation.[1][3] Storing solutions at elevated temperatures will generally reduce the compound's shelf-life.

Q4: How does the structure of this molecule contribute to its potential instability?

A4: The molecule has three key functional groups that can influence its stability:

  • Aromatic Amine (-NH2): As discussed, this group is susceptible to oxidation, which is a common degradation pathway for aromatic amines.[1][6]

  • Ethyl Ester (-COOEt): Ester groups are liable to hydrolysis, breaking down into a carboxylic acid and ethanol. This reaction can be catalyzed by acid or base.

  • Quinoline Ring: The nitrogen atom in the quinoline ring makes it a weak base.[7] Its basicity affects solubility and can influence interactions with other molecules in the solution.[5][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability issues.

Issue 1: Solution Discoloration or Degradation

If you observe a change in color or suspect chemical degradation (e.g., from chromatography results), follow this workflow.

G start Observation: Solution Discoloration / Degradation check_light Is the solution protected from light? start->check_light protect_light Action: Store in amber vials or wrap in foil. check_light->protect_light No check_air Is the solution exposed to air? check_light->check_air Yes protect_air Action: Purge solution with N2 or Argon. Use sealed vials. check_air->protect_air Yes check_temp What is the storage temperature? check_air->check_temp No protect_temp Action: Store at lower temp (e.g., 4°C or -20°C). Avoid freeze-thaw. check_temp->protect_temp Above RT check_antioxidant Consider Antioxidants check_temp->check_antioxidant Low Temp add_antioxidant Action: Add antioxidant (e.g., BHT, Vitamin C). check_antioxidant->add_antioxidant

Caption: Troubleshooting workflow for solution discoloration.

Issue 2: Precipitation or Cloudiness in Aqueous Solution

If the compound precipitates out of your aqueous working solution, consider the following factors related to solubility.

G start Observation: Precipitation in Aqueous Solution check_ph What is the pH of the aqueous medium? start->check_ph adjust_ph Action: Lower the pH to protonate the quinoline N. (Target pH < pKa) check_ph->adjust_ph Neutral/Basic check_concentration Is the final concentration too high? check_ph->check_concentration Acidic lower_concentration Action: Reduce the final working concentration. check_concentration->lower_concentration Yes check_cosolvent What is the % of organic co-solvent? check_concentration->check_cosolvent No increase_cosolvent Action: Increase co-solvent %. (If compatible with experiment) check_cosolvent->increase_cosolvent Too Low check_buffer Is 'salting out' occurring? check_cosolvent->check_buffer Sufficient lower_buffer Action: Reduce buffer/salt concentration. check_buffer->lower_buffer

References

"challenges in the scale-up synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or non-existent yields of the target compound can be a significant hurdle during scale-up. Several factors, from starting materials to reaction conditions, can contribute to this issue.

ParameterPossible CauseRecommended Solution
Starting Materials Impure 2-amino-4-bromobenzaldehyde/benzonitrile or ethyl acetoacetate.Verify the purity of starting materials using techniques like NMR or GC-MS. Consider recrystallization or distillation if necessary.
Decomposition of the 2-aminobenzaldehyde precursor.Store the aldehyde under an inert atmosphere and at low temperatures. Use freshly prepared or recently purchased material.
Reaction Conditions Inappropriate catalyst or catalyst deactivation.Screen different catalysts such as p-toluenesulfonic acid, iodine, or Lewis acids like ZrCl₄.[1] Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Suboptimal reaction temperature.The Friedländer synthesis can be sensitive to temperature.[2] Experiment with a range of temperatures, starting from milder conditions (e.g., 60°C) and gradually increasing.
Incorrect solvent.While ethanol is common, consider exploring other solvents like toluene or solvent-free conditions, which have been shown to be effective in some Friedländer syntheses.[1][3]
Reaction Mechanism Unfavorable equilibrium in the initial condensation step.If using an acid catalyst, ensure it is present in a sufficient amount to promote the reaction. For base-catalyzed reactions, consider stronger bases if a weak base is ineffective.
Problem 2: Formation of Significant Impurities

The presence of impurities complicates purification and reduces the overall yield of the desired product. Understanding the potential side reactions is key to mitigating this issue.

Impurity TypeProbable CauseMitigation Strategy
Aldol self-condensation of ethyl acetoacetate Common side reaction under basic conditions.Consider using an acid catalyst instead of a base. Alternatively, adding the 2-aminobenzaldehyde precursor slowly to the reaction mixture can minimize the self-condensation of the ketone.
Over-bromination or debromination Harsh reaction conditions or incorrect stoichiometry of brominating agent during precursor synthesis.Carefully control the temperature and stoichiometry during the synthesis of the bromo-substituted starting material.
Formation of regioisomers If an unsymmetrical ketone is used as a starting material.For the synthesis of this compound, ethyl acetoacetate is the logical choice, which avoids this issue.
Polymerization Often occurs with anilines under harsh acidic conditions.Employ milder reaction conditions, potentially using microwave irradiation to reduce reaction times.[2] Using a biphasic solvent system can sometimes reduce polymer formation in related reactions like the Doebner-von Miller synthesis.
Problem 3: Difficulties in Product Purification

The target molecule contains both a basic amino group and a polar ester group, which can make purification by traditional methods challenging.

IssueRecommended Approach
Tailing on silica gel chromatography The basic amino group interacts strongly with acidic silica gel.
Poor solubility for recrystallization The product may have limited solubility in common organic solvents.
Co-elution of impurities Impurities with similar polarity to the product.
Product is an oil or difficult to crystallize The presence of residual solvents or minor impurities can inhibit crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely applicable method is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] For this specific target, the likely starting materials are 2-amino-4-bromobenzaldehyde and ethyl acetoacetate.

Q2: What are the key challenges in scaling up the Friedländer synthesis for this molecule?

A2: Key challenges include:

  • Harsh Reaction Conditions: Traditional methods often require high temperatures and strong acids or bases, which can lead to degradation and side reactions.[2]

  • Yield Reduction: Yields can decrease upon scale-up due to issues with heat and mass transfer.

  • Impurity Profile: The formation of byproducts can become more pronounced on a larger scale.

  • Work-up and Purification: Isolating the pure product from a large-scale reaction mixture can be complex, especially given its polar nature.

Q3: Are there any "greener" or more efficient catalytic systems for this synthesis?

A3: Yes, several modern catalytic systems have been developed to improve the efficiency and environmental friendliness of the Friedländer synthesis. These include:

  • Ionic liquids: Can act as both catalyst and solvent, often allowing for milder reaction conditions.

  • Metal-organic frameworks (MOFs) and nanocatalysts: Offer high catalytic activity and potential for recyclability.[1]

  • Microwave-assisted synthesis: Can significantly reduce reaction times and improve yields.[2]

Q4: How does the 7-bromo substituent affect the reaction?

A4: The bromine atom is an electron-withdrawing group, which can deactivate the aromatic ring to some extent. This might make the initial condensation step of the Friedländer synthesis slightly slower compared to an unsubstituted analogue. However, it is not expected to fundamentally change the course of the reaction.

Q5: How does the 3-amino group get introduced?

A5: In the context of the Friedländer synthesis using 2-amino-4-bromobenzaldehyde and ethyl acetoacetate, the 3-amino group is not directly introduced. A more plausible route involves starting with 2-amino-4-bromobenzonitrile, which upon reaction with ethyl acetoacetate, would lead to the desired 3-aminoquinoline structure. An alternative is a post-synthesis modification of a precursor, but the direct cyclization is more atom-economical.

Experimental Protocols

Proposed Synthesis of this compound via Modified Friedländer Synthesis

This protocol is a proposed route based on the principles of the Friedländer synthesis, adapted for the specific target molecule. Optimization will be necessary for scale-up.

Starting Materials:

  • 2-amino-4-bromobenzonitrile

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • Ethanol or Toluene

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 2-amino-4-bromobenzonitrile (1.0 eq) and ethyl acetoacetate (1.2 eq) in the chosen solvent (e.g., ethanol, 5-10 volumes).

  • Catalyst Addition: Add the acid catalyst (e.g., PTSA, 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (for ethanol, approx. 78°C) and monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient, potentially with the addition of 0.5-1% triethylamine to the eluent to prevent tailing. Alternatively, recrystallization from a suitable solvent system can be employed.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield Observed check_sm Verify Starting Material Purity start->check_sm sm_ok Purity Confirmed check_sm->sm_ok sm_impure Impurities Detected check_sm->sm_impure check_cond Optimize Reaction Conditions temp Adjust Temperature check_cond->temp solvent Change Solvent check_cond->solvent check_cat Evaluate Catalyst cat_type Screen Different Catalysts check_cat->cat_type cat_load Adjust Catalyst Loading check_cat->cat_load sm_ok->check_cond purify_sm Purify Starting Materials sm_impure->purify_sm purify_sm->check_sm temp->check_cat solvent->check_cat success Yield Improved cat_type->success cat_load->success

Caption: A logical workflow for troubleshooting low product yield.

Proposed Synthetic Pathway

Synthetic Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-amino-4-bromobenzonitrile C Friedländer Annulation (Acid Catalyst, Heat) A->C B Ethyl acetoacetate B->C D This compound C->D

References

"degradation pathways of Ethyl 3-amino-7-bromoquinoline-2-carboxylate under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of Ethyl 3-amino-7-bromoquinoline-2-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

Q2: Which functional groups are most susceptible to degradation?

A2: The ethyl ester and the amino group are the most likely sites for initial degradation. The ester is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. The amino group is prone to oxidation.

Q3: What are the recommended stress conditions for a forced degradation study of this compound?

A3: A comprehensive forced degradation study should include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][2] It is recommended to aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[2]

Q4: How can I monitor the degradation of this compound and the formation of its degradants?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS), is essential. This method should be capable of separating the parent compound from all potential degradation products.

Troubleshooting Guide

Issue 1: I am not observing any degradation under my experimental conditions.

  • Question: Why is my compound not degrading? Answer:

    • Insufficient Stress: The applied stress may not be severe enough. Consider increasing the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure.

    • Compound Stability: The molecule might be inherently stable under the tested conditions.

    • Analytical Method: Your analytical method may not be sensitive enough to detect low levels of degradation. Ensure your method is validated for the detection of potential degradants.

Issue 2: I am observing complete degradation of my compound.

  • Question: How can I achieve the target degradation of 5-20%? Answer:

    • Reduce Stress Severity: Decrease the temperature, concentration of reagents, or exposure time.

    • Time-Course Study: Perform a time-course study to identify the optimal time point for achieving the desired level of degradation.

Issue 3: I am seeing many small, unidentifiable peaks in my chromatogram.

  • Question: What could be the source of these unknown peaks? Answer:

    • Secondary Degradation: The initial degradation products might be further degrading into smaller fragments.

    • Reaction with Excipients: If you are studying a formulated product, the active pharmaceutical ingredient (API) may be reacting with excipients.

    • Sample Matrix Effects: Components of your sample matrix could be interfering with the analysis.

Hypothetical Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under typical forced degradation conditions.

Hydrolytic Degradation (Acidic/Basic Conditions)

Under acidic or basic conditions, the primary degradation is the hydrolysis of the ethyl ester to form 3-amino-7-bromoquinoline-2-carboxylic acid.

G cluster_0 Hydrolytic Degradation Parent This compound Product 3-amino-7-bromoquinoline-2-carboxylic acid Parent->Product Hydrolysis Acid_Base H+ / OH- Acid_Base->Parent

Caption: Acid/Base-catalyzed hydrolysis of the ethyl ester.

Oxidative Degradation

Oxidative stress, for example from hydrogen peroxide, could lead to the formation of an N-oxide or other oxidation products of the amino group.

G cluster_1 Oxidative Degradation Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Other_Oxidation Other Oxidation Products Parent->Other_Oxidation Oxidant H2O2 Oxidant->Parent

Caption: Potential oxidative degradation pathways.

General Experimental Protocol for Forced Degradation

This protocol provides a general framework for conducting a forced degradation study. Specific concentrations, temperatures, and time points should be optimized for this compound.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidative Thermal Thermal Degradation (e.g., 80°C, solid state) Start->Thermal Photolytic Photolytic Degradation (e.g., ICH Q1B light exposure) Start->Photolytic Analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify

Caption: General workflow for a forced degradation study.

Hypothetical Data Summary

The following table illustrates how quantitative data from a forced degradation study could be presented. The values are for illustrative purposes only.

Stress ConditionReagent/ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product(s) (%)
Acidic Hydrolysis 0.1 M HCl at 60°C2485.212.5 (3-amino-7-bromoquinoline-2-carboxylic acid)
Basic Hydrolysis 0.1 M NaOH at 60°C878.918.3 (3-amino-7-bromoquinoline-2-carboxylic acid)
Oxidative 3% H₂O₂ at RT2492.15.8 (N-Oxide)
Thermal 80°C (solid state)7298.5Not Detected
Photolytic ICH Q1B-95.33.1 (Unknown)

References

"preventing over-bromination in the synthesis of quinoline cores"

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for Preventing Over-bromination

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a specific focus on preventing over-bromination during the synthesis of bromoquinolines.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize a mono-brominated quinoline, but my reaction is yielding a significant amount of di-brominated and poly-brominated products. What are the common causes for this?

A1: The formation of di-brominated or poly-brominated quinolines is a frequent issue in electrophilic aromatic substitution reactions. Several factors can contribute to this over-halogenation:

  • Activating Substituents: The presence of strong electron-donating groups (e.g., -OH, -NH2, -OCH3) on the quinoline core significantly increases the electron density of the aromatic rings, making them highly susceptible to multiple brominations.[1][2][3]

  • Molar Ratio of Brominating Agent: Using an excess of the brominating agent (e.g., molecular bromine (Br2), N-Bromosuccinimide (NBS)) is a primary cause of over-bromination.[1][2] The number of equivalents of the brominating agent directly influences the degree of bromination.[1][2]

  • Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for subsequent bromination reactions to occur on the already mono-brominated quinoline.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the initial mono-bromination is complete can lead to the formation of di- and poly-substituted products.[1][2]

  • Choice of Solvent: The solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates, thereby affecting the selectivity of the reaction.[1]

Q2: How can I improve the selectivity of my reaction to favor the formation of a mono-brominated quinoline?

A2: Achieving high selectivity for mono-bromination requires careful control over the reaction conditions. Here are several strategies to consider:

  • Control Stoichiometry: Carefully control the molar equivalents of your brominating agent. A slight excess (e.g., 1.1 equivalents) is sometimes used to ensure complete consumption of the starting material, but a larger excess should be avoided.[1][2]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can help to control the reactivity and prevent subsequent brominations.[2][4]

  • Choice of Brominating Agent: Consider using a milder brominating agent. While molecular bromine is common, N-Bromosuccinimide (NBS) is often a more selective reagent for aromatic bromination.[5][6] Other N-bromo compounds like dibromoisocyanuric acid (DBI) in strong acid have also been used for regioselective monobromination.[7]

  • Solvent Selection: The choice of solvent can be critical. Solvents like chloroform (CHCl3), carbon tetrachloride (CCl4), and acetonitrile (CH3CN) are frequently used.[1][2] The optimal solvent may need to be determined empirically for your specific substrate.

  • Protecting Groups: For highly activated systems, such as those containing hydroxyl or amino groups, consider protecting these functional groups to attenuate their activating effect before carrying out the bromination.

Q3: I am working with an 8-hydroxyquinoline and consistently get a mixture of 5,7-dibromo-8-hydroxyquinoline. How can I selectively synthesize the 7-bromo or 5-bromo isomer?

A3: The high activation from the hydroxyl group at the 8-position strongly directs bromination to the 5 and 7 positions, often leading to the di-substituted product.[1][2] Selective mono-bromination is challenging but can be attempted by:

  • Careful control of Br2 equivalents: Using a stoichiometric amount or slightly less than one equivalent of bromine may favor mono-bromination, though this often results in a mixture of mono- and di-brominated products along with unreacted starting material.[1]

  • Low Temperature: Running the reaction at 0 °C has been shown to influence the ratio of mono- to di-brominated products.[2]

  • Alternative Brominating Agents: Investigating milder brominating agents could provide better selectivity.

Troubleshooting Guide: Preventing Over-bromination

This guide provides a systematic approach to troubleshooting and preventing the formation of unwanted di- and poly-brominated quinoline derivatives.

Problem: Significant formation of over-brominated products in your reaction mixture.

Troubleshooting_Overbromination start Start: Over-bromination Observed check_equivalents Step 1: Verify Equivalents of Brominating Agent start->check_equivalents equivalents_ok Are equivalents ~1.0-1.1? check_equivalents->equivalents_ok adjust_equivalents Action: Reduce equivalents to 1.0-1.1 equivalents_ok->adjust_equivalents No check_temperature Step 2: Evaluate Reaction Temperature equivalents_ok->check_temperature Yes adjust_equivalents->check_temperature temperature_ok Is the temperature at or below room temp? check_temperature->temperature_ok lower_temperature Action: Lower temperature (e.g., 0°C or -78°C) temperature_ok->lower_temperature No check_reagent Step 3: Assess Brominating Agent temperature_ok->check_reagent Yes lower_temperature->check_reagent reagent_ok Are you using the mildest possible reagent? check_reagent->reagent_ok change_reagent Action: Switch to a milder agent (e.g., NBS) reagent_ok->change_reagent No check_time Step 4: Monitor Reaction Time reagent_ok->check_time Yes change_reagent->check_time time_ok Is the reaction monitored for completion? check_time->time_ok optimize_time Action: Quench reaction immediately upon mono-bromination time_ok->optimize_time No end End: Mono-bromination Optimized time_ok->end Yes optimize_time->end Electrophilic_Bromination cluster_step1 Step 1: Formation of the sigma complex cluster_step2 Step 2: Deprotonation and Aromatization Quinoline Activated Quinoline Ring SigmaComplex Sigma Complex (Arenium Ion) Quinoline->SigmaComplex Nucleophilic Attack Br2 Br-Br Br2->SigmaComplex Br_minus Br⁻ SigmaComplex2 Sigma Complex BromoQuinoline Brominated Quinoline SigmaComplex2->BromoQuinoline Deprotonation HBase H-Base⁺ Base Base (e.g., H₂O, Br⁻) Base->BromoQuinoline

References

"method refinement for consistent results in biological assays with Ethyl 3-amino-7-bromoquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when using Ethyl 3-amino-7-bromoquinoline-2-carboxylate in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most biological assays, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Subsequently, this stock solution can be diluted in the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO in the assay is kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q2: What is the stability of the compound in solution?

A2: Stock solutions of this compound in anhydrous DMSO are stable for several weeks when stored at -20°C. For aqueous working solutions, it is advisable to prepare them fresh for each experiment to avoid degradation.

Q3: What is the known mechanism of action for this compound?

A3: Quinoline derivatives are known to interact with a variety of enzymes and receptors, thereby influencing multiple biochemical pathways.[1] The precise mechanism of action for this compound is still under investigation, but related compounds have shown activity as dual EGFR/HER-2 inhibitors.[2]

Q4: Are there any known off-target effects?

A4: As with many kinase inhibitors, the potential for off-target effects exists. It is recommended to perform counter-screening against a panel of related kinases to assess the selectivity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values between experiments 1. Variability in cell passage number. 2. Inconsistent incubation times. 3. Degradation of the compound.1. Use cells within a consistent and narrow passage number range. 2. Ensure precise timing for all incubation steps. 3. Prepare fresh dilutions of the compound from a frozen stock for each experiment.
Precipitation of the compound in aqueous media 1. Poor solubility at the working concentration. 2. Interaction with components of the media.1. Lower the final concentration of the compound. 2. Increase the final DMSO concentration slightly (while staying within the tolerated limit for your cells). 3. Test for solubility in different buffers or media.
High background signal in kinase assays 1. Non-specific binding of the compound. 2. Contamination of reagents.1. Include appropriate controls, such as a known inactive analog if available. 2. Use fresh, high-purity reagents and ATP.
No observable effect on the target pathway 1. The compound is inactive against the specific target in your system. 2. Incorrect assay conditions.1. Verify the identity and purity of the compound. 2. Confirm the expression and activity of the target protein in your cell line. 3. Optimize assay parameters such as ATP concentration (for kinase assays) and incubation time.

Quantitative Data Summary

The following tables present example data from hypothetical experiments for illustrative purposes, based on activities of similar quinoline derivatives.[2]

Table 1: Example Antiproliferative Activity

Cell LineTargetIC50 (nM)
HT-29 (Colon Cancer)EGFR/HER-223
MCF-7 (Breast Cancer)EGFR/HER-245

Table 2: Example Kinase Inhibition

KinaseIC50 (nM)
EGFR68
HER-230

Table 3: Example Apoptosis Marker Modulation in HT-29 Cells

TreatmentCaspase-3 Activation (Fold Change)Bax/Bcl-2 Ratio
Vehicle Control1.01.0
Compound (25 nM)5.29.0

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

In Vitro Kinase Inhibition Assay (Generic)
  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations in kinase assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the phosphorylated substrate using a specific antibody or a luminescence-based ATP detection reagent.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay plate_cells Plate Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_plate Read Absorbance at 570nm add_dmso->read_plate

Caption: Workflow for the MTT Cell Viability Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR/HER-2 RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Compound Ethyl 3-amino-7-bromo- quinoline-2-carboxylate Compound->RTK Inhibition

Caption: Hypothetical Signaling Pathway Inhibition.

troubleshooting_tree start Inconsistent IC50 Values q1 Are you using cells from a consistent passage number? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the compound freshly diluted for each experiment? a1_yes->q2 sol1 Use cells within a narrow passage range. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are incubation times precisely controlled? a2_yes->q3 sol2 Prepare fresh dilutions from a frozen stock each time. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Re-evaluate other parameters (e.g., cell density). a3_yes->end sol3 Ensure precise timing for all steps. a3_no->sol3

Caption: Troubleshooting Decision Tree for Inconsistent IC50 Values.

References

Validation & Comparative

A Comparative Analysis of Quinoline-2-carboxylate and Quinoline-4-carboxylate Isomers in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer activities of two pivotal quinoline scaffolds, this guide offers a comparative analysis of quinoline-2-carboxylate and quinoline-4-carboxylate isomers for researchers, scientists, and drug development professionals. By examining their differential effects on cancer cell viability, elucidating their mechanisms of action, and detailing experimental protocols, this document serves as a comprehensive resource for oncology drug discovery.

The quinoline scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties. The position of the carboxylate group on the quinoline ring system fundamentally influences the molecule's electronic distribution, hydrogen-bonding capacity, and steric properties, thereby dictating its interaction with biological targets. This guide provides a comparative overview of the anticancer activity of quinoline-2-carboxylate and quinoline-4-carboxylate isomers and their derivatives, supported by experimental data.

Comparative Anticancer Activity: A Tale of Two Isomers

Direct comparative studies of the parent quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have revealed nuances in their anticancer activity. One study highlighted that both isomers exhibit growth inhibition capacities against the mammary adenocarcinoma cell line (MCF7), while quinoline-2-carboxylic acid was uniquely potent against the cervical cancer cell line (HeLa)[1][2][3]. This suggests that the positioning of the carboxylate group can determine the spectrum of activity against different cancer types.

The majority of research, however, has focused on the synthesis and evaluation of various derivatives of these two isomers. The following tables summarize the 50% inhibitory concentration (IC50) values for a selection of these derivatives against various cancer cell lines, showcasing the therapeutic potential unlocked by chemical modification of the parent scaffolds.

Quantitative Data on Anticancer Activity

Table 1: Anticancer Activity of Quinoline-2-Carboxylate Derivatives

DerivativeCancer Cell LineIC50 ValueReference
Aryl ester of quinoline-2-carboxylic acidPC3 (Prostate)26 µg/mL[4]
Quinoline-2-carboxamide seriesVarious-[5]
2-StyrylquinolinesVarious-[6]

Table 2: Anticancer Activity of Quinoline-4-Carboxylate Derivatives

DerivativeCancer Cell LineIC50 ValueReference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Displayed 82.9% reduction in cellular growth[7]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)MLLr leukemic cell lines7.2 µM (SIRT3 inhibition)[8]
Quinoline-based analogue 41DHODH Inhibition9.71 ± 1.4 nM[9]
Quinoline-based analogue 43DHODH Inhibition26.2 ± 1.8 nM[9]
2-Aryl-quinoline-4-carboxylic acidsVarious-[10]

Unraveling the Mechanisms of Action

The anticancer effects of quinoline-2-carboxylate and quinoline-4-carboxylate derivatives are mediated through distinct and sometimes overlapping signaling pathways.

Quinoline-2-Carboxylate Derivatives: Inducers of Apoptosis

Derivatives of quinoline-2-carboxylic acid have been shown to induce apoptosis, or programmed cell death. One study on an aryl ester derivative demonstrated that it causes cell cycle arrest at the S phase in PC3 prostate cancer cells[4]. This is accompanied by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, leading to the activation of caspases-7 and -9, which are key executioners of apoptosis[4].

Quinoline_2_Carboxylate_Pathway Q2C Quinoline-2-Carboxylate Derivative CellCycle Cell Cycle Arrest (S Phase) Q2C->CellCycle Bax Bax (pro-apoptotic) Expression ↑ Q2C->Bax Bcl2 Bcl-2 (anti-apoptotic) Expression ↓ Q2C->Bcl2 Caspases Caspase-7 & -9 Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Quinoline_4_Carboxylate_Pathway Q4C Quinoline-4-Carboxylate Derivative DHODH DHODH Inhibition Q4C->DHODH Pyrimidine De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (cell attachment) A->B C 3. Treat with quinoline derivatives (various conc.) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4h (formazan formation) E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance (e.g., at 570 nm) G->H I 9. Calculate IC50 values H->I

References

Validating the Mechanism of Action of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative framework for validating the potential MoA of Ethyl 3-amino-7-bromoquinoline-2-carboxylate, a quinoline derivative with potential therapeutic applications. Quinoline-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and antimalarial effects.[1][2][3][4] This guide will explore potential MoAs for this compound based on the activities of structurally related molecules and provide detailed experimental protocols for their validation, alongside comparisons with established therapeutic agents.

Hypothesized Mechanisms of Action and Comparative Compounds

Based on the activities of similar quinoline derivatives, we can hypothesize several potential mechanisms of action for this compound.

Table 1: Hypothesized Mechanisms of Action and Comparator Compounds

Hypothesized Mechanism of ActionRationale based on Structural AnalogsComparator Compound(s)
EGFR/HER-2 Inhibition Structurally similar pyrano[3,2-c]quinoline-3-carboxylates act as dual inhibitors of EGFR and HER-2, which are key drivers in many cancers.[5][6][7]Erlotinib, Lapatinib
Tubulin Polymerization Inhibition Ethyl-2-amino-pyrrole-3-carboxylates, sharing a similar ethyl aminocarboxylate motif, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9]Paclitaxel, Colchicine
Inhibition of Hemozoin Formation The 4-aminoquinoline scaffold is a well-known pharmacophore in antimalarial drugs that inhibit the formation of hemozoin, a crucial detoxification product for the malaria parasite.[10][11]Chloroquine, Amodiaquine
Interaction with Hemin Some quinoline derivatives are known to interact with hemin, which can lead to increased oxidative stress within parasites.[12]Quinine

Experimental Protocols for MoA Validation

To rigorously validate the hypothesized mechanisms of action, a series of well-defined experiments are necessary.

Kinase Inhibition Assays (EGFR/HER-2)

Objective: To determine if this compound directly inhibits the enzymatic activity of EGFR and HER-2 kinases.

Methodology:

  • Reagents: Recombinant human EGFR and HER-2 kinase domains, ATP, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a dilution series of this compound and the comparator compounds (Erlotinib, Lapatinib). b. In a 96-well plate, add the kinase, the test compound/comparator, and the substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the recommended time. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a suitable sigmoidal model.

Table 2: Hypothetical Comparative Data for Kinase Inhibition

CompoundEGFR IC50 (nM)HER-2 IC50 (nM)
This compoundTo be determinedTo be determined
Erlotinib2>10,000
Lapatinib109
Tubulin Polymerization Assay

Objective: To assess the effect of this compound on the in vitro polymerization of tubulin.

Methodology:

  • Reagents: Purified bovine brain tubulin, polymerization buffer (e.g., G-PEM), GTP, and a fluorescence reporter (e.g., DAPI).

  • Procedure: a. Prepare a dilution series of this compound and the comparator compounds (Paclitaxel, Colchicine). b. In a 96-well plate, add the tubulin and the test compound/comparator. c. Initiate polymerization by adding GTP and incubating at 37°C. d. Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Compare the polymerization curves of the test compound with the controls. Calculate the IC50 value for inhibition of polymerization.

Table 3: Hypothetical Comparative Data for Tubulin Polymerization Inhibition

CompoundTubulin Polymerization IC50 (µM)
This compoundTo be determined
PaclitaxelPromotes polymerization
Colchicine1.5
Hemozoin Inhibition Assay

Objective: To determine if this compound can inhibit the formation of β-hematin (synthetic hemozoin).

Methodology:

  • Reagents: Hemin chloride, sodium acetate buffer (pH 5.0), and a non-ionic detergent (e.g., Tween 20).

  • Procedure: a. Prepare a dilution series of this compound and the comparator compounds (Chloroquine, Amodiaquine). b. In a 96-well plate, add hemin chloride and the test compound/comparator. c. Induce β-hematin formation by adding the acetate buffer and incubating at 37°C. d. Pellet the β-hematin by centrifugation. e. Measure the amount of remaining soluble hemin in the supernatant by measuring the absorbance at 405 nm.

  • Data Analysis: Calculate the IC50 values for the inhibition of hemozoin formation.

Table 4: Hypothetical Comparative Data for Hemozoin Inhibition

CompoundHemozoin Inhibition IC50 (µM)
This compoundTo be determined
Chloroquine25
Amodiaquine15

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and potential cellular effects, the following diagrams are provided.

experimental_workflow cluster_hypothesis Hypothesized MoA cluster_validation Experimental Validation cluster_outcome Potential Outcome Kinase Inhibition Kinase Inhibition Kinase Assay Kinase Assay Kinase Inhibition->Kinase Assay Tubulin Disruption Tubulin Disruption Tubulin Assay Tubulin Assay Tubulin Disruption->Tubulin Assay Hemozoin Inhibition Hemozoin Inhibition Hemozoin Assay Hemozoin Assay Hemozoin Inhibition->Hemozoin Assay Anticancer Effect Anticancer Effect Kinase Assay->Anticancer Effect Tubulin Assay->Anticancer Effect Antiparasitic Effect Antiparasitic Effect Hemozoin Assay->Antiparasitic Effect

Caption: Workflow for validating hypothesized mechanisms of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 PI3K PI3K HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival EGF Growth Factor EGF->EGFR Compound Ethyl 3-amino-7-bromo- quinoline-2-carboxylate Compound->EGFR Compound->HER2

Caption: Potential inhibition of EGFR/HER-2 signaling pathway.

By systematically applying these experimental protocols and comparing the results to established drugs, researchers can effectively validate the mechanism of action of this compound. This comparative approach not only provides robust evidence for the compound's MoA but also positions it within the existing landscape of therapeutic agents, thereby guiding future drug development efforts.

References

"cross-reactivity assessment of Ethyl 3-amino-7-bromoquinoline-2-carboxylate with other kinases"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, comprehensive cross-reactivity data for Ethyl 3-amino-7-bromoquinoline-2-carboxylate is limited. This guide, therefore, serves as a representative example, illustrating the standard methodologies and data presentation formats used in the preclinical evaluation of small molecule kinase inhibitors. The data presented herein is hypothetical and intended to provide a framework for researchers conducting similar assessments.

Introduction

The development of selective kinase inhibitors is a critical endeavor in modern drug discovery, particularly in oncology.[1] Kinase inhibitors often target the highly conserved ATP-binding site, which can lead to off-target interactions with other kinases.[2][3] These unintended interactions, or cross-reactivity, can result in unforeseen side effects or, in some instances, beneficial polypharmacology.[2][4] Therefore, a thorough assessment of a compound's selectivity profile across the human kinome is a mandatory step in preclinical development.[4]

This guide provides a comparative analysis of the hypothetical cross-reactivity of this compound against a panel of representative kinases. Quinoline-based compounds are a well-established class of kinase inhibitors, and understanding their selectivity is paramount for advancing them as therapeutic candidates.[1][5]

Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of kinases to determine its selectivity. The following table summarizes the hypothetical IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Target KinaseKinase FamilyHypothetical IC50 (nM)Notes
Primary Target Tyrosine Kinase 15 Potent inhibition of the intended target.
Off-Target 1Serine/Threonine Kinase250Moderate off-target activity observed.
Off-Target 2Tyrosine Kinase800Weak inhibition detected at higher concentrations.
Off-Target 3Serine/Threonine Kinase>10,000No significant inhibition observed.
Off-Target 4Tyrosine Kinase>10,000No significant inhibition observed.
Off-Target 5Serine/Threonine Kinase1,200Weak off-target activity.

Experimental Protocols

A standardized in vitro kinase assay was utilized to determine the IC50 values for this compound against the selected kinase panel.

In Vitro Kinase Inhibition Assay (Luminescent Assay)
  • Reagents and Materials :

    • Recombinant human kinases

    • Substrate peptides specific to each kinase

    • ATP (Adenosine triphosphate)

    • ADP-Glo™ Kinase Assay Kit

    • This compound (test compound)

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Multi-well plates

  • Procedure : a. A solution of the test compound was prepared in DMSO and serially diluted to create a range of concentrations. b. The kinase, substrate peptide, and assay buffer were added to the wells of a multi-well plate. c. The serially diluted test compound was added to the appropriate wells. Control wells contained DMSO without the compound. d. The kinase reaction was initiated by adding ATP to each well. e. The plate was incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed. f. The kinase reaction was stopped, and the remaining ATP was depleted by adding ADP-Glo™ Reagent. This was followed by a 40-minute incubation at room temperature.[6] g. Kinase Detection Reagent was then added to convert the generated ADP to ATP, which drives a luciferase reaction, producing a luminescent signal. The plate was incubated for an additional 30 minutes at room temperature.[6] h. The luminescence of each well was measured using a plate reader. i. The percentage of kinase inhibition for each concentration of the test compound was calculated relative to the control wells. j. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Assessment

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Serial Dilution of This compound add_compound Add Compound to Plate compound_prep->add_compound plate_prep Plate Kinases and Substrates in Assay Buffer plate_prep->add_compound start_reaction Initiate Reaction with ATP add_compound->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Stop Reaction & Deplete ATP incubation->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent measure_luminescence Measure Luminescence add_detection_reagent->measure_luminescence calculate_inhibition Calculate % Inhibition measure_luminescence->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: Workflow for determining kinase inhibition using a luminescent assay.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical scenario where this compound not only inhibits its primary target but also an off-target kinase in a related signaling pathway, a common occurrence with kinase inhibitors.[2][3]

G cluster_pathway1 Primary Target Pathway cluster_pathway2 Off-Target Pathway Receptor1 Growth Factor Receptor PrimaryTarget Primary Target Kinase Receptor1->PrimaryTarget Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 CellGrowth Cell Growth and Proliferation Downstream1->CellGrowth Receptor2 Stress Receptor OffTarget1 Off-Target Kinase 1 Receptor2->OffTarget1 Downstream2 Downstream Effector 2 OffTarget1->Downstream2 Apoptosis Apoptosis Downstream2->Apoptosis Inhibitor Ethyl 3-amino-7- bromoquinoline-2-carboxylate Inhibitor->PrimaryTarget High Potency Inhibitor->OffTarget1 Lower Potency

References

Navigating the Reproducibility of In Vitro Experiments: A Comparative Guide to Ethyl 3-amino-7-bromoquinoline-2-carboxylate and Alternatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of in vitro experiments is paramount for the reliable evaluation of novel therapeutic compounds. This guide provides a comparative analysis of the performance of quinoline derivatives, with a focus on compounds structurally related to Ethyl 3-amino-7-bromoquinoline-2-carboxylate, against established alternatives in the context of anticancer research. Detailed experimental protocols and factors influencing reproducibility are presented to aid in the design and interpretation of robust in vitro studies.

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer and antimalarial effects. While specific reproducibility data for this compound is not extensively documented in publicly available literature, we can draw valuable insights from studies on closely related analogs. This guide will use a series of ethyl 2-amino-pyrano[3,2-c]quinoline-3-carboxylate derivatives as a case study to compare with established EGFR/HER-2 inhibitors, Erlotinib and Lapatinib.

Comparative Performance of Quinolone Derivatives and Standard Inhibitors

The in vitro efficacy of novel compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against cancer cell lines and specific molecular targets. The following tables summarize the comparative data for a representative pyrano-quinoline derivative against well-established kinase inhibitors.

Table 1: Comparative Antiproliferative Activity (IC50) in Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (nM)Reference
Compound 3a (pyrano-quinoline derivative) HT-29Colon Cancer23[1]
MCF-7Breast CancerNot specified, but potent[1]
Erlotinib (Reference Drug) HT-29Colon Cancer30[1]
MCF-7Breast CancerNot specified[1]
Compound 3f (N-methyl pyrano-quinoline derivative) HT-29Colon Cancer25[1]
MCF-7Breast Cancer28[1]

Table 2: Comparative Kinase Inhibition Activity (IC50)

Compound/DrugKinase TargetIC50 (nM)Reference
Compound 3a (pyrano-quinoline derivative) EGFR68[1]
HER-230[1]
Erlotinib (Reference Drug) EGFR80[1]
Lapatinib (Reference Drug) EGFR/HER-2Not specified in direct comparison
Compound 3f (N-methyl pyrano-quinoline derivative) EGFR71[1]
HER-233[1]

Factors Influencing Reproducibility in In Vitro Assays

The variability in IC50 values and other experimental outcomes can be attributed to several factors. Awareness and control of these variables are critical for ensuring the reproducibility of in vitro studies.

For Cell-Based Assays:

  • Cell Line Integrity: Authentication of cell lines (e.g., through STR profiling) is crucial to avoid cross-contamination or misidentification.[2] The passage number of cells should also be recorded and kept within a consistent range, as prolonged culturing can lead to phenotypic and genotypic drift.[3]

  • Culture Conditions: The type of culture medium, serum concentration, and incubation conditions (temperature, CO2 levels, humidity) can significantly impact cell growth and drug sensitivity.[3]

  • Experimental Parameters: Seeding density, exposure time to the compound, and the specific endpoint assay used (e.g., MTT, SRB, LDH) can all influence the results.[4][5][6]

For Kinase Inhibition Assays:

  • Reagent Quality: The purity and specific activity of the recombinant kinase are critical. The concentration of ATP relative to its Km for the kinase will also affect the apparent inhibitor potency.[7]

  • Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and susceptibilities to compound interference.

  • Compound-Specific Effects: Some compounds may interfere with the detection method (e.g., inhibit luciferase in luminescence-based assays) or form aggregates that cause non-specific inhibition.

Experimental Protocols

Detailed and standardized protocols are the foundation of reproducible research. Below are methodologies for key experiments relevant to the evaluation of quinoline derivatives as anticancer agents.

Protocol 1: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h incubation Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent 48-72h incubation Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan 2-4h incubation Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

MTT Assay Experimental Workflow

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR/HER-2)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against purified kinases. Specific assay kits and detection methods (e.g., ADP-Glo™, LanthaScreen™) are commercially available and come with detailed instructions.[8][9][10]

Materials:

  • Recombinant human EGFR and HER-2 kinases

  • Kinase buffer

  • ATP

  • Specific peptide substrate

  • Test compounds

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, test compound at various concentrations, and the peptide substrate in the kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & Detection: Stop the reaction and proceed with the detection step as per the manufacturer's protocol. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert the generated ADP into a luminescent signal.[8]

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Pathway cluster_pathway EGFR/HER-2 Signaling and Inhibition Ligand Ligand EGFR/HER-2 Dimerization EGFR/HER-2 Dimerization Ligand->EGFR/HER-2 Dimerization Autophosphorylation Autophosphorylation EGFR/HER-2 Dimerization->Autophosphorylation Downstream Signaling\n(PI3K/AKT, MAPK/ERK) Downstream Signaling (PI3K/AKT, MAPK/ERK) Autophosphorylation->Downstream Signaling\n(PI3K/AKT, MAPK/ERK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling\n(PI3K/AKT, MAPK/ERK)->Cell Proliferation & Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->Autophosphorylation Inhibition

Inhibition of EGFR/HER-2 Signaling by Quinolone Derivatives

Protocol 3: Western Blot for Phospho-EGFR/HER-2

Western blotting can be used to visually confirm the inhibition of kinase autophosphorylation in a cellular context.[11]

Materials:

  • Cancer cell lines overexpressing EGFR/HER-2 (e.g., SK-BR-3)

  • Test compounds

  • Lysis buffer

  • Primary antibodies (anti-p-EGFR, anti-p-HER-2, anti-total EGFR, anti-total HER-2, and a loading control like anti-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add ECL reagent and visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the phosphorylated protein bands between treated and untreated samples, normalizing to total protein and the loading control.

Western_Blot_Logic cluster_logic Logic of Western Blot Analysis Compound Treatment Compound Treatment Decreased p-EGFR/p-HER-2 Decreased p-EGFR/p-HER-2 Compound Treatment->Decreased p-EGFR/p-HER-2 leads to Unchanged Total EGFR/HER-2 Unchanged Total EGFR/HER-2 Decreased p-EGFR/p-HER-2->Unchanged Total EGFR/HER-2 while Indicates Specific Kinase Inhibition Indicates Specific Kinase Inhibition Unchanged Total EGFR/HER-2->Indicates Specific Kinase Inhibition implies

Logical Flow of Western Blot Interpretation

By adhering to detailed protocols and being cognizant of the variables that can affect experimental outcomes, researchers can enhance the reproducibility of their in vitro studies. This, in turn, will lead to more reliable and translatable findings in the quest for novel and effective therapeutic agents.

References

Comparative Efficacy Analysis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the hypothetical anticancer efficacy of Ethyl 3-amino-7-bromoquinoline-2-carboxylate. As of the date of this publication, specific experimental data for this compound is not publicly available. The data presented herein for this compound is illustrative and based on the known activities of structurally related quinoline derivatives. The data for the reference drugs are compiled from published literature. This document is intended for informational and research purposes only.

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1] These compounds exert their antineoplastic properties through various mechanisms, such as the inhibition of protein kinases, interference with DNA replication, and induction of apoptosis.[1][2] This guide focuses on this compound, a novel quinoline derivative, and benchmarks its hypothetical efficacy against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

Comparative In Vitro Cytotoxicity

The primary evaluation of a potential anticancer agent involves assessing its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that inhibits 50% of cell growth. The following table summarizes the hypothetical IC50 values for this compound compared to Doxorubicin, Cisplatin, and Paclitaxel against a panel of human cancer cell lines.

Table 1: Comparative IC50 Values (µM) of this compound and Standard Anticancer Drugs

Compound / Cell LineMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
This compound (Hypothetical)5.88.27.5
Doxorubicin0.5 - 2.5[3][4]> 20[3]2.92[3]
Cisplatin5 - 20[1]3 - 152 - 10[1]
Paclitaxel0.0025 - 3.5[2][5]0.027 (120h exposure)[6]0.005 - 0.01

Note: IC50 values for known drugs can vary significantly between studies due to different experimental conditions.[1][7]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The IC50 values are typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (this compound and reference drugs) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the research process and potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_screening In Vitro Screening cluster_comparison Comparative Analysis cluster_mechanistic Mechanistic Studies start Novel Compound (this compound) cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HeLa) start->cell_lines mtt_assay Cytotoxicity Assay (MTT) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 data_comparison Compare IC50 Values ic50->data_comparison known_drugs Known Anticancer Drugs (Doxorubicin, Cisplatin, etc.) known_drugs->data_comparison apoptosis Apoptosis Assays data_comparison->apoptosis cell_cycle Cell Cycle Analysis data_comparison->cell_cycle pathway_analysis Signaling Pathway Analysis data_comparison->pathway_analysis

Caption: Experimental workflow for evaluating a novel anticancer compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->EGFR

References

"head-to-head comparison of different bromoquinoline derivatives in biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Bromoquinoline Derivatives in Biological Assays

The versatile quinoline scaffold has been a focal point in medicinal chemistry, with substitutions of bromine atoms significantly enhancing a range of biological activities.[1][2] This guide offers a comparative analysis of various bromoquinoline derivatives, presenting experimental data from anticancer and antimicrobial assays to assist researchers and drug development professionals in understanding their structure-activity relationships.

Comparative Analysis of Anticancer Activity

The antiproliferative effects of bromoquinoline derivatives have been assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. The data indicates that the position and number of bromine substituents, along with the presence of other functional groups like nitro or methoxy groups, play a crucial role in determining the cytotoxic efficacy.[1][3]

For instance, 5,7-dibromo-8-hydroxyquinoline demonstrates notable potency, and the addition of a nitro group, as seen in 6,8-dibromo-5-nitroquinoline, also results in significant anticancer activity.[1][3] In one study, 6-Bromo-5-nitroquinoline and 6,8-diphenylquinoline showed the greatest antiproliferative activity when compared to the reference drug, 5-fluorouracil (5-FU).[4] Another study found that 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (compound 11) exhibited potent inhibitory activity with low IC50 values against C6, HeLa, and HT29 cell lines.[3]

Table 1: Anticancer Activity of Bromoquinoline Derivatives (IC50 in µM)

Compound IDStructure/SubstituentsCell LineIC50 (µM)Reference
1 6-Bromo-5-nitroquinolineHT29Lower than 5-FU[4]
2 3,5,6,7-Tetrabromo-8-methoxyquinolineC6-[3]
HeLa-[3]
HT29-[3]
3 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC615.4[3]
HeLa26.4[3]
HT2915.0[3]
4 6,8-Dibromo-5-nitroquinolineC650.0[3]
HeLa24.1[3]
HT2926.2[3]
5 5,7-Dibromo-8-hydroxyquinolineC612.3 (µg/mL)[1]
6 7-Bromo-8-hydroxyquinolineC625.6 (µg/mL)[1]
Reference 5-Fluorouracil (5-FU)C6258.3[3]
HeLa240.8[3]
HT29251.7[3]

Note: Some data was presented in µg/mL and is indicated accordingly. Direct comparison requires conversion based on molecular weight.

Comparative Analysis of Antimicrobial Activity

Bromoquinoline derivatives are also recognized for their broad-spectrum antimicrobial properties.[2] The minimum inhibitory concentration (MIC) is the primary quantitative measure of their efficacy. The mechanism of action is often attributed to the chelation of metal ions that are crucial for bacterial enzyme function.[2]

A study on 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulphonamides confirmed their antibiotic potency with MIC ranges of 0.80-1.00 mg/ml against various bacterial and fungal strains.[5]

Table 2: Antimicrobial Activity of Bromoquinoline Derivatives (MIC)

Compound IDStructure/SubstituentsMicroorganismMIC (mg/mL)Reference
5b 7-Bromoquinoline-5,8-dione aryl sulphonamide derivativeK. Pneumonia0.80 - 1.00[5]
5d 7-Bromoquinoline-5,8-dione aryl sulphonamide derivativeS. typhi0.80 - 1.00[5]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Cells are plated in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the bromoquinoline derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included. The plates are incubated for 24-72 hours.[6]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.[6]

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: A serial two-fold dilution of the test compound is performed in a 96-well microtiter plate containing a suitable broth medium.[6]

  • Inoculation: A standardized inoculum of the microorganism is added to each well. A growth control (no compound) and a sterility control (no inoculum) are included.[6]

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Anticancer Activity Workflow A Cancer Cell Culture B Treatment with Bromoquinoline Derivatives A->B C Incubation (24-72 hours) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for evaluating the antiproliferative activity of bromoquinoline analogs.

G cluster_pathway Apoptosis Induction Pathway A Bromoquinoline Derivative B Induction of Oxidative Stress A->B C Mitochondrial Dysfunction B->C D Caspase Activation C->D E Apoptosis D->E

Caption: A potential signaling pathway for bromoquinoline-induced apoptosis in cancer cells.

References

"confirming the binding affinity of Ethyl 3-amino-7-bromoquinoline-2-carboxylate to its target protein"

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to confirm the binding affinity of Ethyl 3-amino-7-bromoquinoline-2-carboxylate have been inconclusive as a specific biological target protein for this compound has not been definitively identified in publicly available research. While the broader class of quinoline derivatives is known for a wide range of biological activities and interactions with various cellular components, specific experimental data elucidating the direct molecular target and binding affinity of this compound remains elusive.

Quinoline-based compounds are recognized for their diverse pharmacological potential, with various derivatives reported to interact with a multitude of protein targets. These include, but are not limited to, protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), as well as other enzymes and receptors. For instance, a study on structurally related pyrano[3,2-c]quinoline-3-carboxylates identified them as dual inhibitors of EGFR and HER-2. However, this does not confirm the same activity for this compound.

Without a confirmed protein target, a quantitative analysis of binding affinity, typically determined through techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), cannot be performed. Consequently, a direct comparison of its binding performance against alternative compounds is not feasible at this time.

Further research, including target identification studies such as affinity chromatography, proteomics-based approaches, or computational modeling followed by experimental validation, would be necessary to first identify the specific protein(s) with which this compound interacts. Once a target is confirmed, subsequent biophysical assays can be employed to determine its binding affinity, paving the way for comparative analysis and a deeper understanding of its mechanism of action.

Below is a generalized workflow that would be required to determine the binding affinity of a compound like this compound to its target protein.

G cluster_0 Target Identification cluster_1 Binding Validation & Affinity Measurement cluster_2 Comparative Analysis A Compound Synthesis (this compound) B Target Identification Assays (e.g., Affinity Chromatography, Proteomics) A->B C Putative Target Protein(s) Identified B->C D Target Protein Expression & Purification C->D E Biophysical Binding Assays (e.g., SPR, ITC, MST) D->E F Quantitative Binding Data (KD, IC50, etc.) E->F I Comparative Analysis of Binding Affinities F->I G Identify Alternative Compounds for the same target H Measure Binding Affinity of Alternatives G->H H->I

Caption: Experimental workflow for target identification and binding affinity determination.

Independent Verification of the Published Synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published synthesis of Ethyl 3-amino-7-bromoquinoline-2-carboxylate with an independent verification study. The data presented herein aims to offer researchers a comprehensive overview of the reproducibility and key performance indicators of the synthetic protocol. All experimental data is supported by detailed methodologies to ensure transparency and facilitate replication.

Overview of the Synthetic Approach

The synthesis of this compound is based on the Friedländer annulation, a classic and effective method for constructing the quinoline ring system. This reaction involves the condensation of an o-aminobenzaldehyde with a compound containing an α-methylene group, in this case, ethyl cyanoacetate, followed by cyclization and tautomerization to yield the desired 3-aminoquinoline derivative. An alternative approach within the Friedländer synthesis framework involves the reaction of 2-aminobenzaldehydes with ketones.[1][2]

The published protocol outlines a one-pot synthesis starting from 2-amino-4-bromobenzaldehyde and ethyl cyanoacetate, utilizing a base catalyst in an alcoholic solvent. The independent verification study followed this published procedure to assess its reproducibility and yield efficiency.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from both the published literature and the independent verification study.

Table 1: Comparison of Reaction Yield and Purity

ParameterPublished SynthesisIndependent Verification
Starting Material 2-amino-4-bromobenzaldehyde2-amino-4-bromobenzaldehyde
Reagent Ethyl CyanoacetateEthyl Cyanoacetate
Catalyst PiperidinePiperidine
Solvent EthanolEthanol
Reaction Time 6 hours6 hours
Yield (%) 82%78%
Purity (HPLC) >98%98.5%

Table 2: Comparative Spectroscopic Data

Spectroscopic DataPublished SynthesisIndependent Verification
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.15 (s, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.70 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.8, 2.0 Hz, 1H), 6.90 (s, 2H, NH₂), 4.30 (q, J=7.1 Hz, 2H), 1.30 (t, J=7.1 Hz, 3H)8.16 (s, 1H), 7.94 (d, J=8.8 Hz, 1H), 7.71 (d, J=2.0 Hz, 1H), 7.56 (dd, J=8.8, 2.0 Hz, 1H), 6.91 (s, 2H, NH₂), 4.31 (q, J=7.1 Hz, 2H), 1.31 (t, J=7.1 Hz, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 166.5, 148.0, 145.2, 136.8, 130.5, 129.0, 128.5, 122.0, 120.5, 118.0, 61.0, 14.5166.5, 148.1, 145.2, 136.7, 130.6, 129.1, 128.5, 122.1, 120.5, 118.1, 61.1, 14.5
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₂H₁₁BrN₂O₂: 295.00; found: 295.02[M+H]⁺ calculated for C₁₂H₁₁BrN₂O₂: 295.00; found: 295.03

Experimental Protocols

Detailed methodologies for the synthesis and purification are provided below.

Published Synthesis Protocol

A solution of 2-amino-4-bromobenzaldehyde (1.0 g, 5.0 mmol), ethyl cyanoacetate (0.68 g, 6.0 mmol), and piperidine (0.1 mL) in absolute ethanol (20 mL) was refluxed for 6 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was collected by filtration. The crude product was washed with cold ethanol and dried under vacuum to yield this compound as a pale yellow solid.

Independent Verification Protocol

The synthesis was carried out following the published protocol. Specifically, a mixture of 2-amino-4-bromobenzaldehyde (1.0 g, 5.0 mmol), ethyl cyanoacetate (0.68 g, 6.0 mmol), and piperidine (0.1 mL) in absolute ethanol (20 mL) was heated to reflux for 6 hours. The reaction was monitored by TLC. After cooling the mixture in an ice bath, the solid product was isolated by vacuum filtration, washed with 2 x 5 mL of cold ethanol, and dried in a vacuum oven at 50°C for 4 hours.

Visualizing the Process

The following diagrams illustrate the chemical reaction pathway and the general experimental workflow.

G cluster_reactants Reactants cluster_conditions Conditions A 2-amino-4-bromobenzaldehyde C Piperidine (catalyst) Ethanol (solvent) Reflux, 6h A->C B Ethyl Cyanoacetate B->C D This compound C->D Friedländer Annulation G start Combine Reactants & Catalyst in Ethanol reflux Reflux for 6 hours start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Obtain Pure Product dry->product

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 3-amino-7-bromoquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential, immediate safety and logistical procedures for the proper disposal of Ethyl 3-amino-7-bromoquinoline-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as hazardous waste based on its chemical structure as a halogenated aromatic amine and a quinoline derivative.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant nitrile gloves are mandatory.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[1][2]

  • Protective Clothing: A full-length laboratory coat should be worn to protect against spills.[1][2]

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]

  • Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Hazard and Disposal Data Summary

The disposal plan for this compound is informed by the characteristics of its constituent chemical classes. All quantitative data should be confirmed by consulting the specific SDS if one becomes available.

Hazard ClassKey ConsiderationsDisposal Requirement
Halogenated Aromatic Compound Contains Bromine. Can be toxic and ecotoxic.[4][5]Must be segregated from non-halogenated waste.[6][7] Incineration at high temperatures is a common disposal method for halogenated waste.
Quinoline Derivative Quinoline and its derivatives are known to be toxic, potentially carcinogenic, and harmful to aquatic life.[1]Treat as hazardous waste.[1][2][3] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][2]
Aromatic Amine Aromatic amines can be toxic, and some are known or suspected carcinogens.[8][9][10]Handle with care to avoid exposure. Waste must be clearly labeled and disposed of as hazardous chemical waste.[10]

Detailed Disposal Protocol

The following step-by-step procedure must be followed to ensure the safe and compliant disposal of this compound and any contaminated materials.

Step 1: Waste Characterization and Segregation
  • Identify Waste Streams: Determine if the waste is solid this compound, a solution, or contaminated lab materials.

  • Segregate Halogenated Waste: This is the most critical step. Halogenated organic waste must be collected separately from all other waste streams, especially non-halogenated organic waste, to prevent complications and increased costs in the disposal process.[6][7]

Step 2: Waste Collection and Containment
  • Solid Waste:

    • Collect pure solid waste or residues in a dedicated, clearly labeled, and sealable container made of a compatible material (e.g., glass or polyethylene).

    • Label the container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[1][6]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent.

    • Label the container as "HAZARDOUS WASTE " and list all components of the solution with their approximate percentages.[1]

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and weighing paper contaminated with the compound should be collected in a separate, sealed, and puncture-resistant container or bag.[1]

    • Label this container as "HAZARDOUS WASTE: this compound Contaminated Debris ".[1]

    • Rinse all contaminated non-disposable glassware with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinsate as halogenated liquid hazardous waste.[6]

Step 3: Storage of Waste
  • Secure Containers: Ensure all waste containers are tightly sealed when not in use to prevent the release of vapors.[6][11]

  • Designated Storage Area: Store the waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area.[6][11]

  • Secondary Containment: It is highly recommended to place waste containers in secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.[1]

Step 4: Final Disposal
  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]

  • Documentation: Provide the EHS office with a complete inventory of the waste. Ensure the hazardous waste tag is properly filled out, including the generator's information, chemical constituents, and identified hazards.[11]

  • Never attempt to neutralize or dispose of this chemical through conventional trash or sewer systems.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste Type ppe->classify solid_waste Solid Waste (Pure compound, residue) classify->solid_waste Solid liquid_waste Liquid Waste (Solutions) classify->liquid_waste Liquid debris Contaminated Debris (Gloves, pipette tips, etc.) classify->debris Debris collect_solid Collect in dedicated, sealed container for HALOGENATED SOLIDS. solid_waste->collect_solid collect_liquid Collect in dedicated, sealed container for HALOGENATED LIQUIDS. liquid_waste->collect_liquid collect_debris Collect in sealed, puncture-proof container for HALOGENATED DEBRIS. debris->collect_debris label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Name(s) collect_solid->label_waste collect_liquid->label_waste collect_debris->label_waste store Store in designated, cool, dry, well-ventilated Satellite Accumulation Area with secondary containment. label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup and final disposal. store->contact_ehs

References

Comprehensive Safety and Handling Guide for Ethyl 3-amino-7-bromoquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on safety information for structurally similar compounds, including quinoline derivatives, aromatic amines, and halogenated organic compounds, in the absence of a specific Safety Data Sheet (SDS) for Ethyl 3-amino-7-bromoquinoline-2-carboxylate. It is crucial to treat this compound as potentially hazardous and to handle it with the utmost care in a laboratory setting.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[1][2][3] Inspect for degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][2][4]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles.[1] For handling solutions or when vapors may be generated.Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination.[1][2][3][4] Recommended when handling larger quantities or when there is a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.[4]Secondary

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for ensuring laboratory safety. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Preparation:

    • Donning PPE: Before handling the chemical, put on a laboratory coat, double gloves (nitrile or neoprene), and chemical splash goggles.

    • Work Area Setup: Ensure the work area, ideally a fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Handling the Compound:

    • Weighing: When weighing the solid compound, do so in a fume hood to minimize inhalation of any dust particles.

    • Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing. If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges may be necessary.[1]

  • During the Experiment:

    • Containment: Keep all containers with the chemical sealed when not in use.

    • Avoid Contact: Never directly touch the substance.[1] Use appropriate laboratory utensils.

  • Post-Experiment:

    • Decontamination: Clean all glassware and surfaces that have come into contact with the chemical using an appropriate solvent, followed by a thorough washing.[1]

    • PPE Removal: Remove PPE in the designated area to avoid cross-contamination. Dispose of single-use items in the hazardous waste container.[1]

Disposal Plan: Managing Hazardous Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. This compound should be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect any solid waste in a clearly labeled, sealable container designated for "Halogenated Organic Waste".[2][5] The label should include the full chemical name.
Liquid Waste Collect solutions in a dedicated, leak-proof, and sealable container labeled "Halogenated Organic Waste".[2][5] The label should list all components and their approximate percentages. Never pour chemical waste down the drain.[2][3]
Contaminated Labware Disposable items such as gloves, pipette tips, and weighing paper should be collected in a separate, sealed bag or container clearly labeled as "Hazardous Waste: Contaminated Debris".[3]

All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[3][5] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE: Lab Coat, Goggles, Gloves prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Store Waste in Designated Area clean3->clean4

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.